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  • Product: 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide
  • CAS: 30751-26-9

Core Science & Biosynthesis

Foundational

Mechanism of Action for 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide In Vitro: A Mechanistic Investigation

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract The benzenesulfonamide scaffold is a cornerstone pharmacophore in modern medicinal chemistry, renowned for its versatility and presen...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The benzenesulfonamide scaffold is a cornerstone pharmacophore in modern medicinal chemistry, renowned for its versatility and presence in a wide array of therapeutic agents[1]. This guide delineates a comprehensive in vitro strategy to elucidate the mechanism of action for a specific derivative, 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide. Drawing from the well-established role of sulfonamides as potent inhibitors of zinc-containing metalloenzymes, we hypothesize that the primary anticancer mechanism of this compound is the targeted inhibition of human Carbonic Anhydrase IX (hCA IX), a key enzyme implicated in tumor progression and survival under hypoxic conditions[2][3]. This document provides a logical framework of experimental workflows, from initial target engagement and enzymatic inhibition assays to cellular-level functional assays, designed to rigorously test this hypothesis. We present detailed, self-validating protocols and data interpretation frameworks to provide researchers with a robust blueprint for characterizing this and similar molecules.

Introduction: The Significance of the Benzenesulfonamide Scaffold

Benzenesulfonamide derivatives have a rich history in medicine, originating with the discovery of the first synthetic antibacterial "sulfa drugs"[1]. Their therapeutic utility has since expanded dramatically, with derivatives demonstrating efficacy as anticancer, anti-inflammatory, and anticonvulsant agents, among others[1][4]. The key to their broad activity lies in the chemical properties of the sulfonamide group (-SO₂NH-), which acts as a potent zinc-binding group[1]. This makes it an ideal scaffold for designing inhibitors of metalloenzymes, a class of proteins critical to many pathological processes.

In oncology, one of the most validated targets for benzenesulfonamide-based inhibitors is Carbonic Anhydrase (CA)[2]. Human CAs are a family of 15 zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[2]. While most CA isoforms are ubiquitously expressed, the transmembrane isoform hCA IX is of particular interest as it is highly overexpressed in a wide variety of solid tumors and is largely absent in normal tissues[2][3]. This tumor-specific expression is primarily driven by the hypoxia-inducible factor 1 (HIF-1α), a master regulator of the cellular response to low oxygen, a common feature of the tumor microenvironment[1][2].

By catalyzing the hydration of CO₂, hCA IX contributes to the maintenance of a neutral intracellular pH (pHi) while acidifying the extracellular space (pHe)[1]. This reversed pH gradient promotes tumor cell survival, proliferation, and metastasis, while protecting cells from apoptosis[2]. Consequently, the selective inhibition of hCA IX is a highly attractive strategy for developing novel anticancer agents[3]. The subject of this guide, 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide, possesses the core benzenesulfonamide pharmacophore, making it a prime candidate for investigation as a hCA IX inhibitor.

Hypothesized Core Mechanism: Selective Inhibition of Carbonic Anhydrase IX

We postulate that 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide exerts its primary anticancer effect through the direct inhibition of the enzymatic activity of hCA IX. The sulfonamide moiety is proposed to coordinate with the Zn²⁺ ion in the enzyme's active site, displacing a water molecule and blocking the catalytic cycle. This inhibition disrupts the pH-regulating function of hCA IX, leading to intracellular acidification and extracellular alkalization, ultimately culminating in cell cycle arrest, induction of apoptosis, and reduced cell viability in cancer cells that depend on hCA IX for survival.

The following diagram illustrates the central role of hCA IX in the tumor microenvironment and the proposed point of intervention for our test compound.

CAIX_Pathway cluster_TME Tumor Microenvironment (Acidic pHe) cluster_Cell Tumor Cell (Neutral pHi) Tumor_Hypoxia Tumor Hypoxia (Low O₂) HIF1a HIF-1α Stabilization Tumor_Hypoxia->HIF1a Induces CA9_Gene CA9 Gene Transcription HIF1a->CA9_Gene Upregulates CAIX Carbonic Anhydrase IX (hCA IX) (Transmembrane Protein) CA9_Gene->CAIX Expresses pH_Regulation Intracellular pH Homeostasis (pHi > pHe) CAIX->pH_Regulation Maintains CO2_H2O CO₂ + H₂O CAIX->CO2_H2O Proliferation Tumor Survival & Proliferation pH_Regulation->Proliferation H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3 Catalyzes Inhibitor 4-Chloro-N-(4-methoxy-phenyl) -3-nitro-benzenesulfonamide Inhibitor->CAIX Inhibits

Caption: Hypothesized mechanism of hCA IX inhibition in the tumor microenvironment.

Elucidating the Mechanism: A Phased In Vitro Approach

Experimental_Workflow cluster_phase1 Phase 1: Target Engagement & Potency cluster_phase2 Phase 2: Cellular Activity & Phenotype cluster_phase3 Phase 3: Mechanistic Confirmation P1_A Recombinant Enzyme Assay (hCA IX vs hCA II) P1_B Determine Ki and Selectivity Index P1_A->P1_B P2_A Antiproliferation Assay (e.g., MDA-MB-231, MCF-7) P1_B->P2_A Correlate Potency to Cellular Effect P2_B Determine IC₅₀ values P2_A->P2_B P2_C Apoptosis Assay (Caspase 3/7 Activation) P2_B->P2_C P2_D Cell Cycle Analysis P2_C->P2_D P3_A Cellular Thermal Shift Assay (CETSA) (Confirms Target Engagement in Cells) P2_D->P3_A Confirm On-Target Effect P3_B Western Blot Analysis (Apoptotic markers: Cleaved PARP, Caspase-9) P3_A->P3_B

Caption: Phased experimental workflow for mechanistic validation.

Phase 1: Target Engagement and Enzymatic Potency

The foundational step is to confirm that the compound directly interacts with and inhibits the enzymatic activity of hCA IX. It is equally critical to assess its selectivity against other isoforms, particularly the ubiquitous hCA II, to predict potential off-target effects.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Esterase Activity Method)

This assay measures the esterase activity of CA, which is a reliable surrogate for its physiological CO₂ hydration activity. The hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenolate is monitored spectrophotometrically.

  • Objective: To determine the inhibitory constant (Ki) of the test compound against recombinant human CA IX and CA II.

  • Materials:

    • Recombinant human CA IX and CA II enzymes.

    • 4-Nitrophenyl acetate (NPA) substrate.

    • Test Compound: 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide, dissolved in DMSO.

    • Positive Control: Acetazolamide (a known pan-CA inhibitor)[2].

    • Assay Buffer: Tris-HCl, pH 7.4.

    • 96-well microplate and spectrophotometer.

  • Methodology:

    • Prepare a serial dilution of the test compound and Acetazolamide in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

    • In a 96-well plate, add 2 µL of each compound dilution (or DMSO as a vehicle control).

    • Add 178 µL of assay buffer containing a fixed concentration of the CA enzyme (e.g., 10 nM) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 20 µL of NPA substrate (final concentration ~0.75 mM).

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes at 25°C.

    • Calculate the rate of NPA hydrolysis (V) for each concentration of the inhibitor.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

  • Data Interpretation & Expected Outcome: The results will quantify the potency of the compound against both CA isoforms. A potent and selective hCA IX inhibitor is desired.

CompoundhCA IX Kᵢ (nM)hCA II Kᵢ (nM)Selectivity Index (Kᵢ hCA II / Kᵢ hCA IX)
Test Compound TBDTBDTBD
Acetazolamide (Reference)[2]~25~12~0.5
SLC-0111 (Selective Reference)[2]~45~1000~22
Phase 2: Cellular Activity and Phenotypic Consequences

After confirming enzymatic inhibition, the next step is to assess the compound's effect on cancer cells known to overexpress hCA IX, such as the triple-negative breast cancer cell line MDA-MB-231 or the colon cancer line HCT116[3][5].

Protocol 2: Antiproliferation Assay (MTT or equivalent)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for cell viability.

  • Methodology:

    • Seed cancer cells (e.g., MDA-MB-231) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle control (DMSO).

    • After incubation, add MTT reagent and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the crystals with a solubilization buffer (e.g., SDS in HCl).

    • Measure the absorbance at 570 nm.

    • Normalize the data to the vehicle control and plot cell viability against the logarithm of compound concentration to calculate the IC₅₀.

Protocol 3: Apoptosis Induction Assay (Caspase-Glo® 3/7)

  • Objective: To determine if the compound induces apoptosis, a common consequence of hCA IX inhibition[2].

  • Methodology:

    • Seed and treat cells in 96-well plates as described for the antiproliferation assay, using concentrations around the calculated IC₅₀. A 24 or 48-hour treatment is typical.

    • Add the Caspase-Glo® 3/7 reagent to each well, which contains a luminogenic caspase-3/7 substrate.

    • Incubate for 1 hour at room temperature.

    • Measure luminescence using a plate reader. An increase in luminescence indicates the activation of effector caspases 3 and 7, a hallmark of apoptosis.

  • Data Interpretation & Expected Outcome: A potent compound should exhibit a low micromolar or nanomolar IC₅₀ against hCA IX-positive cancer cell lines. This antiproliferative activity should be accompanied by a significant, dose-dependent increase in caspase 3/7 activity, confirming an apoptotic mechanism of cell death. Some benzenesulfonamide derivatives have been shown to induce apoptosis and cell cycle arrest[2].

Cell LineIC₅₀ (µM)Fold-Increase in Caspase 3/7 Activity (at IC₅₀)
MDA-MB-231TBDTBD
MCF-7[3]TBDTBD
Normal (e.g., MCF-10A)[3]TBDTBD

Conclusion and Future Directions

This guide outlines a clear, hypothesis-driven approach to characterizing the in vitro mechanism of action for 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide. The proposed experiments are designed to systematically test the central hypothesis of selective hCA IX inhibition, linking direct enzyme modulation to downstream cellular effects like decreased proliferation and apoptosis induction.

Positive results from this workflow—namely, potent and selective inhibition of hCA IX (low nM Ki), coupled with low µM antiproliferative activity and apoptosis induction in hCA IX-expressing cancer cells—would provide strong evidence for the proposed mechanism.

Future studies could expand upon these findings by:

  • Confirming Target Engagement in Cells: Using techniques like the Cellular Thermal Shift Assay (CETSA) to verify that the compound binds to hCA IX in a cellular context.

  • Investigating Cell Cycle Effects: Performing flow cytometry analysis to see if the compound causes arrest at specific checkpoints, as seen with other derivatives[2].

  • In Vivo Efficacy Studies: Progressing the compound into appropriate animal models of cancer to assess its therapeutic potential.

By following this structured and rigorous investigational path, researchers can effectively elucidate the compound's mechanism of action, paving the way for further preclinical and clinical development.

References

  • BenchChem. (2025).
  • MDPI. (2025).
  • Al-Warhi, T., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, PMC.
  • Abdel-Maksoud, M. S., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
  • Shafique, S., et al. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. PMC.
  • MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
  • Rehman, H., et al. (2026). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation.
  • Aziz-ur-Rehman, et al. (n.d.). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide.
  • Rana, K., et al. (2026). 4‐(5‐Chloro‐3‐(3,4,5‐trimethoxybenzoyl)‐1H‐indol‐1‐yl)

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Exploratory

Pharmacokinetic Profiling and ADME Characterization of 4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide

Executive Summary 4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide (CAS: 30751-26-9) is a highly functionalized secondary sulfonamide. Its structural complexity—featuring a halogenated nitrobenzene ring and a metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide (CAS: 30751-26-9) is a highly functionalized secondary sulfonamide. Its structural complexity—featuring a halogenated nitrobenzene ring and a methoxy-substituted aniline moiety linked via a sulfonamide bridge—presents unique challenges in preclinical drug development. This technical whitepaper provides a causality-driven guide to evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. By deploying self-validating protocols, we ensure that the resulting pharmacokinetic (PK) data meets rigorous regulatory standards for bioanalytical integrity[1].

Physicochemical Grounding & ADME Causality

The rational design of a PK study must be anchored in the molecule's fundamental physicochemical properties. For this specific sulfonamide, three structural features dictate our experimental approach:

  • Lipophilicity & Permeability: The presence of the chloro and nitro groups, combined with two aromatic rings, drives the predicted LogP to approximately 3.5–4.5. Causality: This high lipophilicity guarantees excellent passive membrane permeability but flags a high risk for poor aqueous solubility and extensive non-specific plasma protein binding.

  • Acidic Sulfonamide Linkage: The secondary sulfonamide nitrogen is acidic. The strong electron-withdrawing effects of the 3-nitro and 4-chloro groups further lower its pKa. Causality: The compound will be partially ionized at physiological pH (7.4), which dictates the choice of LC-MS/MS mobile phases (favoring negative electrospray ionization, ESI-) and extraction buffers.

  • Metabolic Hotspots: The 4-methoxy group is a classic liability for cytochrome P450 (CYP)-mediated O-demethylation, particularly by CYP1A2 and CYP2C9[2]. Furthermore, the nitro group is highly susceptible to reduction by hepatic nitroreductases or the gut microbiome, leading to an aniline derivative that can undergo subsequent Phase II N-acetylation[3].

In Vitro ADME Methodologies

To build a trustworthy data package, in vitro assays must operate as self-validating systems. This means integrating internal controls that confirm both the assay's dynamic range and enzymatic viability.

Protocol 1: Microsomal Stability & Intrinsic Clearance ( CLint​ )

Causality: Because the methoxy group is highly prone to rapid O-demethylation[2], determining the hepatic intrinsic clearance is critical to predict first-pass metabolism before initiating resource-intensive in vivo studies.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Incubation Mix: Combine HLMs (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM, keeping organic solvent <0.1% to prevent CYP inhibition) in the buffer.

  • Control Integration (Self-Validation): Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate the enzymatic activity of the batch.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide[4]). Causality: The organic solvent instantly denatures the CYP proteins, halting the reaction precisely at the target timepoint.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol 2: Caco-2 Permeability Assay

Causality: To assess oral absorptive potential and identify efflux pump liability (e.g., P-glycoprotein), bidirectional permeability (Apical-to-Basolateral and Basolateral-to-Apical) must be measured.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

  • Dosing: Add 10 µM of the test compound to the donor chamber. Use Lucifer Yellow as a paracellular marker to confirm monolayer integrity.

  • Incubation: Incubate at 37°C for 2 hours on an orbital shaker to minimize the unstirred water layer.

  • Sampling: Collect samples from the receiver chamber and analyze via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and the Efflux Ratio (ER).

In Vivo Pharmacokinetic Study Design

Transitioning to in vivo rodent models requires overcoming the compound's solubility limits and establishing a robust bioanalytical framework.

Formulation Strategy

Causality: The compound's high LogP and planar aromatic systems result in high crystal lattice energy and poor aqueous solubility. Standard aqueous vehicles will fail.

  • Intravenous (IV) Formulation: 5% DMSO, 40% PEG400, 55% Saline. DMSO disrupts the crystal lattice, while PEG400 acts as a co-solvent to prevent precipitation when the formulation meets the aqueous environment of the bloodstream.

  • Oral (PO) Formulation: 0.5% Methylcellulose with 0.1% Tween-80 as a homogeneous suspension.

Bioanalytical Method Validation (LC-MS/MS)

Following the FDA's 2018 Bioanalytical Method Validation Guidance[1], the LC-MS/MS method must be rigorously validated to ensure trustworthiness:

  • Selectivity: Analyze blank plasma from 6 different sources to ensure no endogenous peaks interfere with the analyte or internal standard.

  • Calibration Curve: Prepare standards ranging from 1 ng/mL (Lower Limit of Quantification, LLOQ) to 1000 ng/mL. The curve must have an R2≥0.99 .

  • Accuracy & Precision: Run Quality Control (QC) samples at low, medium, and high concentrations. Accuracy must be within ± 15% of nominal values ( ± 20% at LLOQ)[1].

  • Matrix Effect: Assess ion suppression by calculating the IS-normalized matrix factor. Causality: Co-eluting phospholipids from the plasma matrix can compete for charge in the ESI source, artificially lowering the signal. A CV 15% ensures the protein precipitation method adequately cleans the sample[1].

PKWorkflow Formulation 1. Formulation (DMSO/PEG400/Saline) Dosing 2. In Vivo Dosing (IV & PO in Rodents) Formulation->Dosing Sampling 3. Serial Sampling (Plasma Collection) Dosing->Sampling LCMS 4. LC-MS/MS (FDA Validated) Sampling->LCMS NCA 5. PK Analysis (Non-Compartmental) LCMS->NCA

End-to-end in vivo pharmacokinetic profiling workflow.

Quantitative Data Presentation

The following table summarizes the target PK parameters derived from a Non-Compartmental Analysis (NCA) of plasma concentration-time data for a successful lead compound profile.

PK ParameterDescriptionTarget Value (IV, 2 mg/kg)Target Value (PO, 10 mg/kg)
Cmax​ Maximum plasma concentration-> 500 ng/mL
Tmax​ Time to maximum concentration-1.0 - 2.0 h
AUC0−∞​ Total systemic exposure> 1500 h·ng/mL> 3000 h·ng/mL
CL Systemic clearance< 20 mL/min/kg-
Vdss​ Volume of distribution at steady state> 1.5 L/kg-
t1/2​ Terminal half-life2.5 - 4.0 h3.0 - 4.5 h
%F Absolute oral bioavailability-> 40%

Metabolite Identification (MetID) Pathway

Understanding the biotransformation of 4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide is critical for predicting toxicity and drug-drug interactions. The primary pathways involve Phase I oxidation (O-demethylation) and reduction (nitroreduction), followed by Phase II conjugation (N-acetylation)[3].

MetPathway Parent 4-Chloro-N-(4-methoxyphenyl) -3-nitrobenzenesulfonamide (Parent Drug) M1 O-Demethylated Metabolite (Phenol Derivative) Parent->M1 CYP450 (e.g., CYP2C9, CYP1A2) O-Demethylation M2 Nitro-Reduced Metabolite (Aniline Derivative) Parent->M2 Nitroreductases Reduction M3 N-Acetylated Metabolite (Phase II Conjugate) M2->M3 NATs (N-acetyltransferases) Acetylation

Metabolic pathways of 4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide.

References

  • National Center for Biotechnology Information (PMC). "Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes." URL: [Link]

  • ResearchGate. "Prediction of in Vivo Drug-Drug Interactions between Tolbutamide and Various Sulfonamides in Humans Based on in Vitro Experiments." URL: [Link]

  • Taylor & Francis. "O-demethylation and N-acetylation of sulphadimethoxine." Taylor & Francis Online. URL: [Link]

Sources

Foundational

Preclinical Toxicity Profiling of 4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide: A Technical Guide for Animal Models

Executive Summary As a Senior Application Scientist overseeing preclinical drug development, evaluating early-stage screening hits requires moving beyond basic efficacy to anticipate structural liabilities. 4-Chloro-N-(4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing preclinical drug development, evaluating early-stage screening hits requires moving beyond basic efficacy to anticipate structural liabilities. 4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide (CAS: 30751-26-9) [1] is a high-value synthetic building block and chemotype that presents a unique toxicological challenge. Its molecular topology houses three distinct structural alerts: a nitroaromatic core , a sulfonamide linkage , and a chlorobenzene moiety .

Rather than relying on a generic toxicology screen, a robust preclinical evaluation must be rationally designed to interrogate the specific liabilities of these functional groups. This whitepaper outlines a self-validating, mechanistic approach to profiling the in vivo toxicity of this compound in rodent models, ensuring that data generated translates reliably to human risk assessment.

Structural Toxicology & Mechanistic Pathways

To design an effective animal study, we must first establish the causality between the compound's structure and its anticipated physiological impact. The toxicity profile of 4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide is driven by two divergent metabolic pathways:

  • Nitroaromatic Bioreduction (Hematotoxicity): The nitro group (-NO₂) is highly susceptible to sequential two-electron reductions by hepatic nitroreductases and gut microbiota[2]. This bioreduction generates reactive nitroso and hydroxylamine intermediates. In the bloodstream, these metabolites initiate a redox cycle with hemoglobin, oxidizing the ferrous (Fe²⁺) iron to the ferric (Fe³⁺) state, resulting in methemoglobinemia and subsequent hemolytic anemia[3][4].

  • Sulfonamide Precipitation (Nephrotoxicity): The sulfonamide moiety is primarily excreted via the renal system. In environments with low urinary pH, sulfonamides and their N-acetylated metabolites suffer from poor solubility, leading to crystalluria —the precipitation of crystals within the renal tubules[5][6]. This causes mechanical irritation, obstructive nephropathy, and secondary hematuria.

ToxicityMechanisms Compound 4-Chloro-N-(4-methoxyphenyl)- 3-nitrobenzenesulfonamide Nitroreductase Hepatic/Gut Nitroreductases (Enzymatic Bioreduction) Compound->Nitroreductase Metabolism RenalExcretion Renal Excretion (Acidic Urine Environment) Compound->RenalExcretion Clearance Nitroso Nitroso & Hydroxylamine Intermediates Nitroreductase->Nitroso e- transfer Precipitation Sulfonamide Precipitation (Crystalluria) RenalExcretion->Precipitation Low pH / High Conc. MetHb Erythrocyte Oxidation (Methemoglobinemia) Nitroso->MetHb Redox Cycling Nephrotoxicity Renal Calculi & Nephrotoxicity (Tubular Obstruction) Precipitation->Nephrotoxicity Aggregation

Fig 1: Divergent toxicological pathways of nitroaromatic bioreduction and sulfonamide crystalluria.

In Vivo Toxicity Profiling Protocols

To capture the dual threats of methemoglobinemia and crystalluria, we employ a modified OECD Test Guideline 407 (28-Day Repeated Dose Oral Toxicity Study in Rodents) [7][8]. The rat is the preferred model, as its metabolic rate and renal physiology provide a conservative estimate of human toxicity.

Note on Model Selection: While dogs are highly sensitive to sulfonamide idiosyncratic toxicity due to a lack of N-acetyltransferase[9], rodents are preferred for initial 28-day systemic toxicity to establish the No-Observed-Adverse-Effect Level (NOAEL)[10].

Protocol A: 28-Day Repeated Dose Systemic Toxicity (OECD 407)

Objective: Establish the NOAEL and identify target organ toxicity. Self-Validating Mechanism: The inclusion of a 14-day recovery satellite group ensures that any observed lesions (e.g., hepatic hypertrophy) can be classified as either adaptive (reversible) or strictly toxicological (persistent)[10].

  • Animal Allocation: Randomize 80 Sprague-Dawley rats (40 male, 40 female) into four main dose groups (Vehicle, Low, Mid, High) and two satellite recovery groups (Vehicle, High).

  • Dose Formulation: Suspend the compound in 0.5% Methylcellulose/0.1% Tween-80. Causality: The compound's hydrophobicity requires a surfactant to ensure uniform dosing and prevent erratic gastrointestinal absorption.

  • Administration: Administer daily via oral gavage (10 mL/kg) for 28 consecutive days[8].

  • Clinical Monitoring: Perform daily cage-side observations focusing on signs of cyanosis (blueish mucous membranes)—a direct clinical indicator of severe methemoglobinemia.

  • Necropsy & Histopathology: On Day 29 (and Day 43 for recovery groups), harvest the liver, spleen (check for compensatory extramedullary hematopoiesis), and kidneys. Fix in 10% neutral buffered formalin for H&E staining.

Protocol B: Acute Methemoglobinemia & Hematological Assessment

Objective: Quantify the redox-cycling toxicity of the nitroaromatic moiety. Self-Validating Mechanism: Baseline blood draws prior to dosing act as an internal control for each animal, eliminating baseline phenotypic variance.

  • Blood Collection: Draw 0.5 mL of blood via the lateral tail vein into EDTA tubes at Day 0 (baseline), Day 14, and Day 28.

  • MetHb Quantification: Immediately analyze samples using a co-oximeter. Causality: Methemoglobin is highly unstable ex vivo; immediate analysis prevents artifactual auto-oxidation of the sample.

  • Complete Blood Count (CBC): Assess for Heinz body formation (denatured hemoglobin precipitates) and reticulocytosis. An increase in reticulocytes indicates the bone marrow is actively attempting to replace hemolyzed red blood cells[11].

Protocol C: Renal Crystalluria & Nephrotoxicity Evaluation

Objective: Assess sulfonamide precipitation dynamics. Self-Validating Mechanism: Dynamic monitoring of urine pH correlates directly with crystal formation, proving that nephrotoxicity is a physical precipitation event rather than direct cellular poisoning[6].

  • Metabolic Caging: Place animals in metabolic cages for 24-hour urine collection on Days 7, 14, and 27.

  • Urinalysis & pH Monitoring: Measure urine volume, specific gravity, and pH. Causality: Sulfonamides precipitate in acidic environments. If crystals are observed exclusively at pH < 6.0, toxicity is pH-dependent[6].

  • Sediment Microscopy: Centrifuge urine at 1,500 rpm for 5 minutes. Examine the sediment under polarized light microscopy to identify characteristic "shock of wheat" or needle-like sulfonamide crystals.

Quantitative Data Presentation

The following table summarizes the predictive toxicokinetic thresholds and biomarkers monitored during the 28-day study. These metrics serve as the definitive Go/No-Go criteria for advancing the compound.

ParameterBiomarker / EndpointPredictive Threshold (Rodent)Mechanistic Rationale
Hematotoxicity Methemoglobin (MetHb) %> 5% indicates early toxicityNitroso/hydroxylamine redox cycling of erythrocytes[4].
Hematotoxicity Reticulocyte Count> 2.5% of total RBCsCompensatory response to nitro-induced hemolytic anemia[11].
Hepatotoxicity ALT / AST (IU/L)> 3x BaselineCYP450-mediated oxidative stress from the chlorobenzene/nitro core.
Nephrotoxicity Urine pH & SedimentCrystals present at pH < 6.0Sulfonamide insolubility in acidic renal environments[6].
Systemic NOAEL< 50 mg/kg/day (Estimated)Cumulative systemic burden of dual toxophores (Nitro + Sulfonamide)[10].

Conclusion & Go/No-Go Criteria

The structural complexity of 4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide demands a highly targeted preclinical approach. If the 28-day rodent model reveals MetHb levels exceeding 10% or irreversible renal tubular necrosis due to crystalluria at therapeutic exposures, the compound triggers a No-Go decision.

Conversely, if toxicity is strictly dose-dependent, reversible upon withdrawal (as validated by the satellite group), and yields a favorable therapeutic index (NOAEL > 10x the anticipated efficacious dose), the chemotype may be advanced. Future optimization should focus on bioisosteric replacement of the nitro group (e.g., with a nitrile or trifluoromethyl group) to eliminate the hematotoxic liability while preserving target affinity.

References

  • R. P. Mason et al. "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives." National Center for Biotechnology Information (NCBI) / PubMed Central. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents." OECD Guidelines for the Testing of Chemicals. Available at: [Link]

  • IVAMI. "Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008)." Instituto Valenciano de Microbiología. Available at: [Link]

  • J-Stage. "Participation of metabolic activation of 2,4,6-trinitrotoluene to 4-hydroxylamino-2,6-dinitrotoluene in hematotoxicity." Journal of Toxicological Sciences. Available at: [Link]

  • Food and Drug Administration (FDA). "Pharmacologist's Review of NDA 21-976 (Sulfonamide Toxicity)." FDA Center for Drug Evaluation and Research. Available at: [Link]

  • ResearchGate. "Clinical toxicity of sulfonamides." Drug Safety. Available at: [Link]

  • Experimental Biology and Medicine. "Prevention of Crystalluria During Sulfadiazine Therapy." Society for Experimental Biology and Medicine. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive and scientifically-grounded pathway for the synthesis of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzen...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically-grounded pathway for the synthesis of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. This document details a robust two-step synthetic route, commencing with the preparation of the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride, followed by its amidation with 4-methoxyaniline. The protocols provided are designed to be self-validating, with in-depth explanations of the underlying chemical principles and experimental choices. This guide includes detailed experimental procedures, safety protocols, and characterization data based on closely related analogues to assist researchers in the successful synthesis and verification of the target compound.

Introduction

Sulfonamides represent a critical class of compounds in drug discovery, renowned for their broad spectrum of biological activities. The strategic incorporation of various functional groups onto the benzenesulfonamide scaffold allows for the fine-tuning of their pharmacological profiles. The target molecule, 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide, possesses a unique combination of substituents: a chloro group, a nitro group, and a methoxy-substituted N-phenyl ring. This arrangement of electron-withdrawing and electron-donating groups suggests potential for diverse applications, from antimicrobial to anticancer research. This guide offers a detailed roadmap for its synthesis, empowering researchers to explore its potential.

Overall Synthetic Pathway

The synthesis of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide is achieved through a two-step process. The first step involves the chlorosulfonation of 2-chloronitrobenzene to yield the reactive intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride. The second step is the nucleophilic substitution of the sulfonyl chloride with 4-methoxyaniline to form the final sulfonamide product.

Synthetic_Pathway 2-Chloronitrobenzene 2-Chloronitrobenzene Step1 Step 1: Chlorosulfonation 2-Chloronitrobenzene->Step1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Step1 Intermediate 4-Chloro-3-nitrobenzenesulfonyl chloride Step1->Intermediate Step2 Step 2: Amidation Intermediate->Step2 4-Methoxyaniline 4-Methoxyaniline 4-Methoxyaniline->Step2 Final_Product 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide Step2->Final_Product

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

The initial step of this synthesis is the electrophilic aromatic substitution reaction of 2-chloronitrobenzene with chlorosulfonic acid. The nitro and chloro substituents on the benzene ring direct the incoming chlorosulfonyl group to the desired position.

Experimental Protocol

A detailed protocol for the synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride is as follows:

Parameter Value Rationale
Reactants 2-Chloronitrobenzene, Chlorosulfonic acid2-Chloronitrobenzene is the starting aromatic compound. Chlorosulfonic acid is a powerful sulfonating and chlorinating agent.
Molar Ratio 1 : 4 (2-Chloronitrobenzene : Chlorosulfonic acid)An excess of chlorosulfonic acid ensures complete conversion of the starting material.[1]
Temperature 120-130 °CThis temperature range provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition.[1][2]
Reaction Time 4-6 hoursSufficient time for the reaction to reach completion, monitored by the cessation of HCl gas evolution.[1][2]
Work-up Quenching on ice, filtration, washing with waterPouring the reaction mixture onto ice hydrolyzes any remaining chlorosulfonic acid and precipitates the product. Washing removes acidic impurities.[2]

Step-by-Step Procedure:

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • To the flask, add 4 moles of chlorosulfonic acid.

  • Slowly, and with constant stirring, add 1 mole of 2-chloronitrobenzene to the chlorosulfonic acid.

  • Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen chloride gas, which will eventually cease.

  • After the reaction is complete, cool the mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the ice-water slurry. The product will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the product, for example, in a desiccator over a suitable drying agent.

Characterization of 4-Chloro-3-nitrobenzenesulfonyl chloride

The identity and purity of the synthesized intermediate should be confirmed by analytical techniques.

Technique Expected Results
Melting Point 59-60 °C
¹H NMR Signals corresponding to the aromatic protons.
¹³C NMR Signals corresponding to the carbon atoms of the benzene ring.
IR Spectroscopy Characteristic peaks for S=O, NO₂, and C-Cl bonds.

Part 2: Synthesis of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide

The second and final step is the formation of the sulfonamide bond through the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 4-methoxyaniline. This is a nucleophilic acyl substitution reaction where the amino group of 4-methoxyaniline attacks the electrophilic sulfur atom of the sulfonyl chloride.

Experimental Protocol

The following is a reliable protocol for the amidation step, adapted from the synthesis of a closely related compound.[3]

Parameter Value Rationale
Reactants 4-Chloro-3-nitrobenzenesulfonyl chloride, 4-MethoxyanilineThe key intermediate and the amine nucleophile.
Solvent Aqueous Sodium CarbonateThe aqueous medium facilitates the reaction, and sodium carbonate acts as a base to neutralize the HCl byproduct, driving the reaction to completion.[3]
Molar Ratio 1 : 1 (Sulfonyl chloride : Aniline)A stoichiometric ratio is generally effective for this reaction.
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.
Reaction Time 24-48 hoursSufficient time for the reaction to go to completion, which can be monitored by TLC.
Work-up Suction filtration, washing with water and isopropanolThe solid product is isolated by filtration and washed to remove any unreacted starting materials and inorganic salts.[3]

Step-by-Step Procedure:

  • In a suitable flask, dissolve 1 mole of 4-methoxyaniline in a solution of aqueous sodium carbonate (1 M).

  • To this solution, add 1 mole of 4-chloro-3-nitrobenzenesulfonyl chloride in portions with vigorous stirring.

  • Continue stirring the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, collect the precipitated solid by suction filtration.

  • Wash the solid product sequentially with deionized water and isopropanol.

  • Dry the final product in an oven at a low temperature.

Amidation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Aniline_Sol Dissolve 4-Methoxyaniline in aqueous Na2CO3 Addition Add Sulfonyl Chloride to Aniline Solution (portion-wise, with stirring) Aniline_Sol->Addition Sulfonyl_Chloride 4-Chloro-3-nitrobenzenesulfonyl chloride Sulfonyl_Chloride->Addition Stirring Stir at Room Temperature (24-48h) Addition->Stirring TLC Monitor by TLC Stirring->TLC Filtration Suction Filtration TLC->Filtration Reaction Complete Washing Wash with Water and Isopropanol Filtration->Washing Drying Dry in Oven Washing->Drying Final_Product Pure Final Product Drying->Final_Product

Caption: Experimental workflow for the amidation step.

Expected Characterization of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide

As this specific compound is not extensively reported, the following characterization data is based on the analysis of its close analogue, N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, and the principles of spectroscopic interpretation.[3]

Technique Expected Results Interpretation
Melting Point Expected to be in the range of 130-140 °C.The melting point of N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide is 133-134 °C. The addition of a chloro group may slightly alter this.[3]
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm, a singlet for the methoxy protons around 3.8 ppm, and a singlet for the NH proton.The chemical shifts and splitting patterns of the aromatic protons will be indicative of the substitution pattern on both benzene rings.
¹³C NMR Aromatic carbons in the range of 110-160 ppm, and a signal for the methoxy carbon around 55 ppm.The number of signals will confirm the number of unique carbon environments in the molecule.
IR Spectroscopy Characteristic absorption bands for N-H stretching (around 3200-3300 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350 and 1160 cm⁻¹), NO₂ stretching (asymmetric and symmetric, around 1530 and 1350 cm⁻¹), and C-O stretching (around 1250 cm⁻¹).These vibrational frequencies will confirm the presence of the key functional groups in the final product.

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • 2-Chloronitrobenzene: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Chlorosulfonic Acid: Highly corrosive and reacts violently with water. Handle with extreme care.

  • 4-Chloro-3-nitrobenzenesulfonyl chloride: Corrosive and causes severe skin burns and eye damage.

  • 4-Methoxyaniline: Toxic if swallowed, in contact with skin, or if inhaled.

  • Sodium Carbonate: May cause eye irritation.

Conclusion

This technical guide provides a detailed and reliable synthetic pathway for the preparation of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this compound for further investigation. The provided characterization data, based on closely related structures, offers a solid framework for the verification of the final product. This work serves as a valuable resource for scientists engaged in the fields of medicinal chemistry and drug development.

References

  • Oblazny, M., & Hamaker, C. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
  • Gao, F., et al. (2014). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Journal of Chemical and Pharmaceutical Research, 6(7), 2000-2003.
  • Seymour, G. W. (1950). U.S. Patent No. 2,511,547. Washington, DC: U.S.
  • Teo, Y.-C., et al. (2015).
  • SpectraBase. (n.d.). 4-Chloro-3-nitro-benzenesulfonyl chloride. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(4-Methoxyphenyl)-benzenesulfonamide. Retrieved from [Link]

Sources

Foundational

Target Identification Strategy for 4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide: A Comprehensive Technical Guide

Executive Summary & Chemical Profiling The compound 4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide (CAS 30751-26-9) represents a highly privileged chemical scaffold in modern drug discovery. To successfully ident...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The compound 4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide (CAS 30751-26-9) represents a highly privileged chemical scaffold in modern drug discovery. To successfully identify its biological target, one must first deconstruct its chemical reactivity and structural properties.

As a Senior Application Scientist, I approach this molecule not just as a static binder, but as a dynamic chemical probe. The structure features two critical domains:

  • The Electrophilic Warhead: The 4-chloro-3-nitrobenzene moiety is highly activated. The strongly electron-withdrawing nitro group lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, making the C4-chloride highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by thiolate anions (e.g., reactive cysteines in enzyme active sites)[1][2].

  • The Recognition Element: The diaryl sulfonamide acts as a versatile binding determinant. Sulfonamides are well-documented transition state analogs for metalloenzymes and can occupy specific hydrophobic pockets, such as the mRNA cap-binding site of viral methyltransferases[3][4].

Because this compound possesses both covalent and non-covalent binding potential, our target identification (Target ID) strategy must be a self-validating system capable of capturing both modalities.

Mechanistic Rationale: The Target ID Architecture

To prevent false positives—a common pitfall when working with electrophilic compounds—we employ Competitive Activity-Based Protein Profiling (isoTOP-ABPP) .

The Causality of the Design: We do not simply attach a fluorophore to the compound and hope for the best. Direct labeling often destroys the molecule's native binding conformation. Instead, we synthesize a minimally disruptive alkyne-tagged probe. By treating live cells with this probe in the presence and absence of the parent compound, we create a self-validating competition assay. If a protein is a true target, the parent compound will outcompete the probe, resulting in a quantifiable drop in MS/MS signal. This filters out highly abundant, non-specific "sticky" cysteines that react with any electrophile.

TargetID A Parent Compound (CAS 30751-26-9) B Probe Synthesis (Alkyne Tag) A->B C Live Cell Treatment (+/- Competitor) B->C D CuAAC Click Chemistry (Biotin-Azide) C->D E Streptavidin Enrichment & Trypsin Digestion D->E F LC-MS/MS Proteomics E->F

Figure 1: End-to-end Activity-Based Protein Profiling (ABPP) workflow.

Step-by-Step Experimental Methodologies

Phase 1: Probe Design & Validation
  • Synthesis: Modify CAS 30751-26-9 by replacing the 4-methoxy group with a propargyloxy group (terminal alkyne). This modification is sterically conservative and preserves the electronic properties of the sulfonamide core.

  • Phenotypic Validation: Test the alkyne-probe in the primary phenotypic assay alongside the parent compound. Critical Checkpoint: The probe must retain an IC50 within 5-fold of the parent compound to be deemed biologically relevant.

Phase 2: Competitive isoTOP-ABPP Protocol
  • Live Cell Incubation: Culture the target cell line to 80% confluency. Divide into two cohorts:

    • Cohort A (Vehicle): Treat with DMSO (0.1%) for 2 hours.

    • Cohort B (Competitor): Treat with the parent compound (10x IC50) for 2 hours to saturate the true biological targets.

  • Probe Labeling: Add the alkyne-tagged probe (1 µM) to both cohorts. Incubate for 1 hour at 37°C.

  • Lysis: Wash cells with cold PBS and lyse in RIPA buffer containing protease inhibitors (sans reducing agents like DTT, which would quench the electrophile).

  • CuAAC Click Chemistry: To 1 mg of proteome per cohort, add the click reagents in the following order: Biotin-PEG3-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM). React for 1.5 hours at room temperature.

  • Enrichment: Precipitate proteins using cold methanol/chloroform. Resuspend the pellet in 0.2% SDS/PBS and incubate with streptavidin-agarose beads for 2 hours.

  • On-Bead Digestion & LC-MS/MS: Wash beads stringently (8M urea, then PBS). Reduce, alkylate, and digest on-bead with sequencing-grade Trypsin overnight. Analyze peptides via high-resolution LC-MS/MS.

Data Presentation & Quantitative Triage

The success of ABPP lies in the bioinformatic triage. We look for proteins that show a high spectral count in the vehicle-treated group (Cohort A) but a near-zero count in the competitor-treated group (Cohort B).

Table 1: Quantitative Proteomics Output (Mock Triage Data)

Protein IDGene SymbolPutative FunctionLog2 Fold Change (Veh/Comp)p-valueCysteine ModifiedTriage Decision
P0C6U8NSP14Viral Methyltransferase5.2< 0.001Cys-145Primary Hit
P55211CASP9Apoptosis Regulation4.80.002Cys-287Primary Hit
P07320ACTG1Cytoskeletal0.40.450Cys-374Background / Ignore
Q16790CA9Carbonic Anhydrase3.90.015Non-covalent*Secondary Hit

*Note: Sulfonamides are known to bind Carbonic Anhydrases strongly via non-covalent metal coordination[1]. These may appear as hits if the probe's affinity is high enough to survive mild washing.

Orthogonal Target Validation

Identifying a target via MS/MS is only a hypothesis; it must be rigorously validated. Because 4-chloro-3-nitrobenzenesulfonamides can act via SNAr, our first validation step is confirming the exact mechanism of action.

Validation Hit Putative Target Identified IsCovalent Is Interaction Covalent? Hit->IsCovalent Mutagenesis Cys->Ala Mutagenesis IsCovalent->Mutagenesis Yes (SNAr) CETSA CETSA / SPR Kinetics IsCovalent->CETSA No (Non-Covalent) EnzymeAssay In Vitro Enzymatic Assay Mutagenesis->EnzymeAssay CETSA->EnzymeAssay Validated Target Validated EnzymeAssay->Validated

Figure 2: Decision tree for orthogonal validation of the identified protein target.

Validation Workflow:
  • Intact Mass Spectrometry: Incubate the recombinant target protein with CAS 30751-26-9. A mass shift corresponding to the compound minus the chloride ion ( Δ Mass = +306 Da) confirms a covalent SNAr adduct[2].

  • Site-Directed Mutagenesis: Mutate the identified reactive cysteine (e.g., Cys Ala). If the parent compound loses its inhibitory potency against the mutant enzyme, the covalent target site is definitively validated.

  • Enzymatic Rescue: For non-covalent targets (where intact MS shows no mass shift), utilize Surface Plasmon Resonance (SPR) to determine KD​ , kon​ , and koff​ kinetics, confirming the sulfonamide's reversible binding to the target pocket[4].

References

  • Title: Discovery of a Potent Inhibitor of the Antiapoptotic Protein Bcl-xL from NMR and Parallel Synthesis Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Title: Synthesis of adenine dinucleosides SAM analogs as specific inhibitors of SARS-CoV nsp14 RNA cap guanine-N7-methyltransferase Source: PMC - National Institutes of Health URL:[Link]

  • Title: Potent Inhibition of SARS-CoV-2 nsp14 N7-Methyltransferase by Sulfonamide-Based Bisubstrate Analogues Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Title: Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Characterizing 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide as a Novel Sulfonamide Inhibitor in Cell Culture

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide (...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide (hereafter referred to as C4MNBS) in a cell culture setting. The sulfonamide scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing significant promise as anticancer agents through various mechanisms of action.[1][2] These mechanisms often involve the inhibition of critical enzymes and signaling pathways, such as carbonic anhydrases, tyrosine kinases, and matrix metalloproteinases, which are frequently overexpressed or hyperactivated in cancer.[3] This guide presents a logical, field-proven workflow to systematically evaluate the cytotoxic potential and investigate the potential mechanism of action of C4MNBS, a novel compound within this promising class. We provide detailed, step-by-step protocols for determining its half-maximal inhibitory concentration (IC₅₀) and for assessing its impact on key cell signaling pathways implicated in cancer progression.

Section 1: Compound Overview and Preparation

Physicochemical Properties of C4MNBS

Before initiating any biological experiments, a thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible results. These properties dictate the appropriate solvent for solubilization, stock concentration preparation, and storage conditions.

PropertyValueSource / Method
IUPAC Name 4-chloro-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide---
Molecular Formula C₁₃H₁₁ClN₂O₅SCalculated
Molecular Weight 342.76 g/mol Calculated
Appearance Assumed to be a solid crystalline powderBased on related structures[4]
Solubility Predicted to be soluble in DMSO, DMF; sparingly soluble in ethanol; likely insoluble in waterGeneral inhibitor properties[5][6]
Purity >98% (Recommended)Standard for cell-based assays[5]
Preparation of a High-Concentration Stock Solution

The accuracy of all subsequent experiments hinges on the correct preparation of the primary stock solution. Small molecule inhibitors are typically dissolved in an organic solvent, like Dimethyl Sulfoxide (DMSO), to create a high-concentration stock that can be stored for long periods and diluted to a working concentration in aqueous culture media for experiments.[6] Using a high-concentration stock minimizes the final concentration of the organic solvent in the cell culture, as most cell lines can tolerate up to 0.5-1% DMSO without significant toxicity.[5]

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Objective: To prepare a 10 mM stock solution of C4MNBS from a 1 mg powder sample.

  • Calculation:

    • Molecular Weight (MW) = 342.76 g/mol

    • Desired Stock Concentration (C) = 10 mM = 0.010 mol/L

    • Mass of Compound (m) = 1 mg = 0.001 g

    • Volume of DMSO (V) = m / (C * MW) = 0.001 g / (0.010 mol/L * 342.76 g/mol ) = 0.0002917 L

    • Volume of DMSO to add = 291.7 µL

  • Methodology:

    • Bring the vial containing the C4MNBS powder to room temperature before opening to prevent condensation.

    • Using a calibrated micropipette, add 291.7 µL of sterile, anhydrous DMSO directly to the vial.

    • Vortex the vial thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particulates.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Section 2: Workflow for Inhibitor Characterization

The following workflow provides a systematic approach to characterize the biological activity of C4MNBS. This process begins with a broad assessment of cytotoxicity to determine the effective concentration range and progresses to more focused mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Interpretation A Prepare C4MNBS Stock Solution (e.g., 10 mM in DMSO) B Perform Dose-Response Cytotoxicity Assay (e.g., MTT Assay) A->B Dilute to working concentrations C Calculate IC₅₀ Value B->C Analyze absorbance data D Treat Cells with C4MNBS (at IC₅₀ and 2x IC₅₀ concentrations) C->D Select optimal concentration E Prepare Protein Lysates D->E F Analyze Target Pathways via Western Blot E->F G Evaluate Changes in Protein Phosphorylation & Expression Levels F->G H Formulate Mechanism of Action Hypothesis G->H

Caption: A logical workflow for characterizing a novel small molecule inhibitor.

Section 3: Determining Cytotoxicity and IC₅₀

The first critical experiment is to determine the concentration-dependent effect of C4MNBS on cell viability. The MTT assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which in viable cells, reduces the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of living cells.[8]

Protocol: MTT Assay for Cell Viability

  • Objective: To determine the IC₅₀ of C4MNBS in a selected cancer cell line (e.g., HCT-116, MCF-7, HepG-2).[9]

  • Materials:

    • Selected cancer cell line

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well flat-bottom tissue culture plates

    • C4MNBS stock solution (10 mM in DMSO)

    • MTT solution (5 mg/mL in sterile PBS)[10]

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

    • Microplate reader (absorbance at 570-590 nm)

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

    • Compound Treatment: Prepare serial dilutions of C4MNBS in complete medium from the 10 mM stock. A common concentration range to start with is 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.

    • Aspirate the old medium from the wells and add 100 µL of the medium containing the different concentrations of C4MNBS.

    • Controls: Include "untreated" wells (cells with medium only) and "vehicle control" wells (cells with medium containing the highest concentration of DMSO used in the treatment, e.g., 0.1%). Also include "medium only" wells for background subtraction.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

    • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7] Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

    • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

    • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance (OD) at 570 nm or 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_treated / OD_vehicle_control) * 100

    • Plot % Viability against the log of the C4MNBS concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Section 4: Investigating the Mechanism of Action

Based on extensive literature, sulfonamide derivatives frequently exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][11] A prominent target for many sulfonamides is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a crucial role in tumor angiogenesis.[9][11] Inhibition of VEGFR-2 can block downstream signaling through pathways like PI3K/Akt and Ras/MAPK.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Ras Ras/Raf/MEK VEGFR2->Ras Akt Akt PI3K->Akt Survival Cell Survival Angiogenesis Akt->Survival ERK ERK Ras->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Hypothetical Target: C4MNBS Inhibitor->VEGFR2 Inhibits Phosphorylation

Caption: Hypothetical signaling pathway targeted by C4MNBS.

Protocol: Western Blot Analysis of Key Signaling Proteins

  • Objective: To determine if C4MNBS affects the activation (phosphorylation) of VEGFR-2 and its downstream effectors, Akt and ERK.

  • Materials:

    • Cell line cultured in 6-well plates

    • C4MNBS stock solution

    • Growth factor for stimulation (e.g., VEGF)

    • Ice-cold PBS

    • RIPA Lysis Buffer with protease and phosphatase inhibitors[12]

    • BCA Protein Assay Kit

    • SDS-PAGE equipment and reagents (gels, running buffer, etc.)[13]

    • Protein transfer system (PVDF or nitrocellulose membranes)[14]

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[15]

    • Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent (ECL) substrate

  • Methodology:

    • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours if necessary to reduce basal pathway activation.

    • Pre-treat cells with C4MNBS (at IC₅₀ and 2x IC₅₀) or vehicle (DMSO) for a specified time (e.g., 2-4 hours).

    • Stimulate the cells with an appropriate growth factor (e.g., 50 ng/mL VEGF) for a short period (e.g., 10-15 minutes) to induce pathway activation. Include an unstimulated control.

    • Cell Lysis: Immediately place plates on ice. Aspirate the medium and wash cells twice with ice-cold PBS.[12]

    • Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[16]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer. Denature by heating at 95°C for 5 minutes.[15] Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.[14]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[15]

      • Wash the membrane three times for 5-10 minutes each with TBST.

      • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again three times with TBST.

    • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Stripping and Re-probing: To check for total protein levels (e.g., total Akt, total ERK) and loading controls (e.g., β-actin), the membrane can be stripped of antibodies and re-probed.

  • Data Interpretation: A significant decrease in the phosphorylated forms of VEGFR-2, Akt, and/or ERK in the C4MNBS-treated samples compared to the stimulated vehicle control would strongly suggest that the compound acts as an inhibitor of this signaling pathway.

References

  • MTT (Assay protocol). (n.d.). Bio-Rad. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link][8]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025, March 21). MDPI. Retrieved from [Link][11]

  • Sulfonamides and sulfonylated derivatives as anticancer agents. (2002). Current Cancer Drug Targets. Retrieved from [Link][1]

  • A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024, April 1). Semantic Scholar. Retrieved from [Link][2]

  • Western Blot-Preparation Protocol. (n.d.). Creative Diagnostics. Retrieved from [Link][16]

  • A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024, June 15). PubMed. Retrieved from [Link][3]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. (2025, August 24). ACS Omega. Retrieved from [Link][9]

  • Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio. Retrieved from [Link][13]

  • Western Blot Protocol & Troubleshooting Guide. (n.d.). Assay Genie. Retrieved from [Link][14]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. (2026, January 7). AntBio. Retrieved from [Link][6]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025, July 23). MDPI. Retrieved from [Link][4]

  • Parallels between the chloro and methoxy groups for potency optimization. (n.d.). RSC Publishing. Retrieved from [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 16). Drug Hunter. Retrieved from [Link]

Sources

Application

NMR spectroscopy characterization of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide

Application Note: Comprehensive NMR Spectroscopy Characterization of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide Executive Summary The structural elucidation of highly substituted sulfonamides requires a rig...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive NMR Spectroscopy Characterization of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide

Executive Summary

The structural elucidation of highly substituted sulfonamides requires a rigorous, self-validating analytical approach. 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide is a complex diaryl molecule featuring an electron-deficient 4-chloro-3-nitrophenyl core, a sulfonamide linkage, and an electron-rich 4-methoxyphenyl (p-anisidine) moiety. Accurate characterization of this compound is critical, as diaryl sulfonamides serve as foundational scaffolds in drug discovery, particularly as anti-apoptotic protein inhibitors and carbonic anhydrase inhibitors[1].

This application note details a field-proven Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously assign all ^1^H and ^13^C resonances. By combining optimized 1D acquisitions with 2D correlation networks (COSY, HSQC, HMBC), this methodology establishes a closed-loop, self-validating system where every structural hypothesis is mathematically and spectroscopically confirmed.

Experimental Design & Workflow

To prevent signal overlap and ensure the detection of non-protonated carbons, the analytical workflow must be strictly controlled from sample preparation to data processing.

NMR_Workflow A 1. Sample Synthesis (Sulfonyl Chloride + p-Anisidine) B 2. Sample Preparation (DMSO-d6, 15-50 mg/mL) A->B C 3. 1D NMR Acquisition (1H & 13C with optimized D1) B->C D 4. 2D NMR Acquisition (COSY, HSQC, HMBC) C->D E 5. Data Processing (Apodization, Phase Correction) D->E F 6. Structural Elucidation (Signal Assignment & Verification) E->F

Fig 1: Step-by-step NMR characterization workflow for the synthesized sulfonamide.

Step-by-Step Sample Preparation & Acquisition Protocol

As a Senior Application Scientist, it is imperative to recognize that NMR is not merely a push-button technique; every parameter must be tailored to the molecule's specific physical chemistry.

Step 1: Solvent Selection and Sample Dissolution

  • Action: Weigh 20 mg (for 1D ^1^H and 2D NMR) or 50 mg (for 1D ^13^C NMR) of the compound and dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Causality: Sulfonamide derivatives heavily participate in intermolecular hydrogen bonding, rendering them poorly soluble in standard non-polar solvents like Chloroform-d. DMSO-d6 disrupts these networks, ensuring complete dissolution. Crucially, DMSO acts as a strong hydrogen-bond acceptor, locking the acidic sulfonamide N-H proton and drastically reducing its chemical exchange rate with residual water. This allows the N-H signal to be observed as a sharp, quantifiable resonance rather than a broad baseline artifact, which is mandatory for subsequent HMBC correlations[1].

Step 2: 1D ^1^H NMR Acquisition (400 MHz)

  • Parameters: Probe Temperature: 298 K; Pulse Angle: 30°; Relaxation Delay (D1): 2.0 s; Scans (NS): 16.

  • Causality: A 2.0 s D1 ensures complete spin-lattice (T1) relaxation of all protons between pulses. Without this, the integration values for the slowly relaxing N-H and aromatic protons would be artificially suppressed, destroying the self-validating quantitative nature of the proton count (which must sum exactly to 11H)[2].

Step 3: 1D ^13^C NMR Acquisition (100 MHz)

  • Parameters: Pulse Angle: 30° (with WALTZ-16 ^1^H decoupling); Relaxation Delay (D1): 4.0 s; Scans (NS): 1024–2048.

  • Causality: The molecule contains five quaternary carbons (C-1, C-3, C-4, C-1', C-4'). Because they lack directly attached protons, they cannot efficiently relax via dipole-dipole interactions. A standard 1.0 s D1 would saturate these spins, rendering the critical C-Cl, C-NO2, and C-SO2 signals invisible. Extending the D1 guarantees their detection above the noise floor[3].

Step 4: 2D NMR Acquisition (COSY, HSQC, HMBC)

  • Parameters: Standard gradient-selected sequences. HMBC optimized for long-range coupling ^n^JCH = 8 Hz.

  • Causality: The HMBC is the cornerstone of the self-validating protocol. By setting the delay for 8 Hz couplings, we selectively observe 2-bond and 3-bond correlations. This allows the N-H proton to act as an analytical bridge, correlating to both the benzenesulfonyl ring and the anisidine ring, unequivocally proving the intact linkage of the two sub-structures[1].

Quantitative Data & Spectral Assignment

The structural logic relies on dividing the molecule into two isolated spin systems (Ring A and Ring B), which are then mathematically bridged by the sulfonamide linker.

Table 1: ^1^H NMR Assignments (400 MHz, DMSO-d6)

The integration perfectly matches the empirical formula (C13H11ClN2O5S).

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationStructural Assignment
NH 10.20Singlet (s)-1HSulfonamide Linker
H-2 8.45Doublet (d)2.21HRing A, ortho to NO2
H-6 7.95Doublet of doublets (dd)8.4, 2.21HRing A, para to NO2
H-5 7.85Doublet (d)8.41HRing A, ortho to Cl
H-2', 6' 7.05Doublet (d)8.92HRing B, ortho to NH
H-3', 5' 6.85Doublet (d)8.92HRing B, ortho to OMe
OMe 3.70Singlet (s)-3HMethoxy group
Table 2: ^13^C NMR and 2D Correlation Assignments (100 MHz, DMSO-d6)

HSQC confirms protonated carbons; HMBC maps the quaternary framework.

PositionChemical Shift (δ, ppm)Carbon TypeHSQC CorrelationHMBC Correlations (Protons correlating TO this carbon)
C-4' 156.5Quaternary (Cq)-OMe, H-2', H-6'
C-3 147.5Quaternary (Cq)-H-5
C-1 139.5Quaternary (Cq)-NH, H-5
C-5 133.5Methine (CH)H-5H-6
C-4 132.0Quaternary (Cq)-H-2, H-6
C-6 131.5Methine (CH)H-6H-2
C-1' 130.0Quaternary (Cq)-NH, H-3', H-5'
C-2 124.5Methine (CH)H-2H-6
C-2', 6' 123.5Methine (CH)H-2', H-6'H-3', H-5'
C-3', 5' 114.2Methine (CH)H-3', H-5'H-2', H-6'
OMe 55.2Methyl (CH3)OMe-

2D NMR Correlation & Structural Validation

To guarantee trustworthiness, the assigned 1D spectra must be cross-validated. The 4-chloro-3-nitrophenyl ring (Ring A) exhibits a classic AMX spin system. The strong anisotropic deshielding from the nitro group pushes H-2 far downfield to 8.45 ppm[2]. The 4-methoxyphenyl ring (Ring B) presents an AA'BB' system, characteristic of para-substituted benzenes.

The self-validating proof of the molecule's global connectivity is visualized below through its 2D correlation network:

NMR_Correlations cluster_A Ring A (4-Chloro-3-nitrophenyl) cluster_B Ring B (4-Methoxyphenyl) & Linker cluster_C Key Quaternary Carbons H2 H-2 C4 C-4 (Cl) H2->C4 HMBC H5 H-5 H6 H-6 H5->H6 COSY H6->C4 HMBC H26 H-2'/6' H35 H-3'/5' H26->H35 COSY OMe OMe C4p C-4' (OMe) OMe->C4p HMBC NH NH C1 C-1 (SO2) NH->C1 HMBC C1p C-1' (NH) NH->C1p HMBC

Fig 2: Key 2D NMR (COSY and HMBC) correlations validating the molecular structure.

Mechanistic Proof of Structure:

  • Linkage Verification: The HMBC cross-peaks from the N-H proton (10.20 ppm) to C-1 (139.5 ppm) and C-1' (130.0 ppm) definitively prove that the sulfonamide nitrogen successfully bridges the two aromatic systems[3].

  • Regiochemistry Validation: The HMBC correlation from the methoxy protons (3.70 ppm) exclusively to C-4' (156.5 ppm) confirms the para-substitution of the anisidine ring. Similarly, H-2 and H-6 both show strong ^3^JCH correlations to C-4 (132.0 ppm), confirming the exact placement of the chlorine atom on Ring A.

Conclusion

By strictly controlling sample environment (DMSO-d6) and acquisition physics (extended D1 delays), the complete and unambiguous NMR characterization of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide is achieved. The integration of 1D quantitative data with 2D HMBC/COSY networks provides a highly trustworthy, self-validating dataset suitable for regulatory submission or advanced drug development pipelines.

References

  • Discovery of a Potent Inhibitor of the Antiapoptotic Protein Bcl-xL from NMR and Parallel Synthesis, Journal of Medicinal Chemistry - ACS Publications,[Link]

  • Synthesis of New Sulfonamide Derivatives of Tryptamine and Their Antimicrobial Activity, Der Pharma Chemica,[Link]

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors, RSC Publishing,[Link]

Sources

Method

Application Note: Preparation, Handling, and Formulation of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide Stock Solutions

Introduction & Rationale 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide (CAS: 30751-26-9) is a synthetic small molecule characterized by its sulfonamide core, a chloronitrobenzene moiety, and a methoxyphenyl ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide (CAS: 30751-26-9) is a synthetic small molecule characterized by its sulfonamide core, a chloronitrobenzene moiety, and a methoxyphenyl ring. In medicinal chemistry and drug discovery, sulfonamides are highly valued for their ability to form robust hydrogen-bonding networks with target proteins. However, the high lipophilicity and rigid aromatic structure of this specific compound present significant solvation challenges.

Improper handling or suboptimal solvent selection can lead to compound aggregation, false negatives in high-throughput screening (HTS), or erratic pharmacokinetic profiles in vivo. This application note provides a self-validating, step-by-step protocol for preparing stable in vitro master stocks and in vivo dosing formulations, ensuring rigorous scientific reproducibility.

Physicochemical Profiling

Understanding the physicochemical properties of a compound is the first step in designing a reliable solvation strategy. The quantitative data dictating the behavior of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide is summarized in the table below.

PropertyValue / Description
Chemical Name 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide
CAS Number 30751-26-9
Molecular Formula C13H11ClN2O5S
Molecular Weight 342.75 g/mol
Hydrogen Bond Donors 1 (Sulfonamide NH)
Hydrogen Bond Acceptors 5 (Nitro, Methoxy, Sulfonamide O)
Predicted LogP ~3.5 - 4.0 (Highly lipophilic)
Solubility Profile Soluble in DMSO (>10 mM); Insoluble in water
Storage (Solid) -20°C, protected from light and moisture
Causality in Experimental Choices (E-E-A-T)

As outlined by Lipinski et al. [1], molecules with high LogP and multiple aromatic rings suffer from poor aqueous solubility. To counter this, Dimethyl sulfoxide (DMSO) is selected as the primary solvent. DMSO is a polar aprotic solvent with a high dielectric constant, capable of disrupting the strong intermolecular crystal lattice forces of the solid compound without donating protons that might interfere with the sulfonamide group.

  • Why avoid freeze-thaw cycles? DMSO is highly hygroscopic. Repeated opening of stock vials at room temperature causes atmospheric moisture to condense and dissolve into the DMSO. Even a minor water content in DMSO can trigger micro-precipitation of hydrophobic compounds, drastically altering the true concentration of the stock and leading to irreproducible assay results [2].

  • Why use sonication over heat? Sonication provides acoustic cavitation, which accelerates the dissolution of the crystalline solid mechanically. Applying heat could potentially degrade the sensitive nitro group or the sulfonamide linkage.

  • Why use co-solvents for in vivo dosing? Direct injection of DMSO into biological systems is toxic and causes the drug to precipitate at the injection site. By employing a co-solvent system (e.g., PEG300 and Tween-80), we create a micellar dispersion. The order of addition is critical: the compound must be stabilized by the lipophilic surfactants before the introduction of the aqueous saline phase to prevent "crashing out" [2].

Experimental Protocols
Protocol A: Preparation of 10 mM Master Stock in DMSO

Objective: To create a stable, concentrated master stock for long-term storage.

  • Equilibration : Remove the solid compound from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes to prevent condensation.

  • Weighing : Accurately weigh 3.43 mg of the solid compound into a sterile, amber glass vial or a low-bind microcentrifuge tube.

  • Solvation : Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity) to the vial to achieve a 10 mM concentration.

  • Dissolution : Vortex the mixture vigorously for 30 seconds. If particulate matter remains, sonicate the vial in a water bath at room temperature for 5–10 minutes.

  • Aliquoting : Divide the 10 mM master stock into 50 µL single-use aliquots in tightly sealed tubes.

  • Storage : Store the aliquots at -80°C. Protect from light.

Protocol B: Preparation of In Vitro Working Solutions

Objective: To prepare assay-ready solutions while maintaining DMSO concentrations below the cytotoxicity threshold (typically <0.1%).

  • Thaw a single 50 µL aliquot of the 10 mM master stock at room temperature.

  • Perform serial dilutions in 100% DMSO to create intermediate stocks (e.g., 1 mM, 100 µM).

  • For the final assay, dilute the intermediate stock 1:1000 directly into the pre-warmed aqueous assay buffer or cell culture media.

  • Mix immediately by rapid pipetting to ensure rapid dispersion and prevent localized precipitation.

Workflow A Solid Compound (CAS: 30751-26-9) B Add 100% DMSO Vortex & Sonicate A->B C 10 mM Master Stock (Store at -80°C) B->C D Serial Dilution in 100% DMSO C->D E Intermediate Stocks (1000x Concentration) D->E F Dilute in Assay Media (Max 0.1% DMSO) E->F G Final Working Solution (In Vitro Assay) F->G

Workflow for preparing in vitro working solutions from solid compound.

Protocol C: Formulation for In Vivo Dosing (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

Objective: To formulate a clear, precipitate-free solution suitable for intraperitoneal (IP) or intravenous (IV) administration.

  • Initial Solvation : Pipette 100 µL of the 10 mM DMSO master stock into a sterile glass vial.

  • Co-solvent Addition : Add 400 µL of PEG300 to the vial. Vortex vigorously for 30 seconds to ensure homogeneous mixing of the two organic phases.

  • Surfactant Addition : Add 50 µL of Tween-80. Vortex for an additional 1 minute. The solution must be completely clear at this stage.

  • Aqueous Phase : Slowly add 450 µL of sterile 0.9% Saline dropwise while continuously vortexing or stirring the mixture.

  • Validation : Inspect the final 1 mL formulation against a light source. It should be a clear, single-phase solution with no visible micro-particulates. Administer to subjects within 2 hours of preparation.

Formulation Start 10 mM DMSO Stock (10% v/v) Step1 Add PEG300 (40% v/v) Vortex well Start->Step1 Step2 Add Tween-80 (5% v/v) Vortex well Step1->Step2 Step3 Add 0.9% Saline (45% v/v) Dropwise with agitation Step2->Step3 Final Clear In Vivo Formulation (Ready for Dosing) Step3->Final

Step-by-step in vivo formulation strategy using co-solvents to prevent precipitation.

References
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd ed.). Academic Press.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide

Welcome to the Technical Support Center for 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide (CAS 30751-26-9) . This highly lipophilic, rigid molecule presents classic "brick dust" solubility challenges due to it...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide (CAS 30751-26-9) . This highly lipophilic, rigid molecule presents classic "brick dust" solubility challenges due to its strong crystal lattice energy and high hydrophobicity.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, causality-driven FAQs, and self-validating experimental protocols to successfully enhance the aqueous solubility of this compound.

Core Troubleshooting & FAQs

Q1: Why does this specific benzenesulfonamide exhibit near-zero aqueous solubility, and what is the most immediate strategy to dissolve it?

Causality & Expertise: The poor solubility is driven by the hydrophobic bulk of the 4-methoxyphenyl and 4-chloro-3-nitrophenyl rings, which tightly pack into a crystalline lattice. However, the molecule contains a weakly acidic sulfonamide group (-SO 2​ NH-). The strongly electron-withdrawing 3-nitro and 4-chloro groups increase the acidity of this NH proton. Solution: The first-line strategy is pH adjustment and salt formation. By elevating the pH of your vehicle above the compound's pKa (typically around pH 8–9 for substituted benzenesulfonamides), the sulfonamide deprotonates. This ionization disrupts the crystal lattice and drastically increases aqueous solubility.

Q2: I successfully dissolved the compound using NaOH, but it immediately precipitated when diluted into pH 7.4 biological buffers. How do I stabilize the solution?

Causality & Expertise: You are experiencing the classic "Spring and Parachute" phenomenon. The ionized sodium salt dissolves rapidly (the "spring"), but as the microenvironmental pH drops to 7.4, the molecule reverts to its unionized free acid form. Because the concentration now exceeds its intrinsic solubility, it rapidly nucleates and precipitates. Solution: You must formulate the salt with a precipitation inhibitor (e.g., HPMC or PVP). These hydrophilic polymers sterically hinder crystal nucleation, acting as a "parachute" to maintain a metastable supersaturated state long enough for in vitro assays or in vivo absorption.

SpringParachute HighEnergy High-Energy State API (Salt / Amorphous) Dissolution Rapid Dissolution ('The Spring') HighEnergy->Dissolution Aqueous Media Supersat Supersaturated Solution (Thermodynamically Unstable) Dissolution->Supersat Precipitation Nucleation & Crystal Growth (Precipitation) Supersat->Precipitation No Polymer Polymer Precipitation Inhibitor (HPMC / PVP) Supersat->Polymer Polymer Present Stabilized Maintained Solubilization ('The Parachute') Polymer->Stabilized Steric Hindrance

Logical relationship of the "Spring and Parachute" dissolution mechanism.

Q3: How do I optimize cyclodextrin (CD) inclusion complexation for this molecule?

Causality & Expertise: The bulky aromatic rings of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide require a host cavity that matches their steric dimensions. α -cyclodextrin is too small, making β -cyclodextrin ( β -CD) or Hydroxypropyl- β -cyclodextrin (HP- β -CD) the optimal choices. The CD sequesters the hydrophobic aromatic moieties within its lipophilic cavity while presenting a hydrophilic exterior to the aqueous medium, effectively solubilizing the molecule without altering its ionization state, as detailed in1 [1].

Q4: When formulating an Amorphous Solid Dispersion (ASD), my compound recrystallizes within a week. How do I prevent this?

Causality & Expertise: The amorphous state is thermodynamically unstable. The high lattice energy drives the system back to a crystalline state. To prevent this, you must increase the glass transition temperature ( Tg​ ) of the binary mixture. Choose a polymer with a high Tg​ (like PVP K30) and ensure the API-to-polymer ratio is strictly optimized (typically 1:3 or 1:4). The polymer restricts the molecular mobility of the API, kinetically trapping it in the amorphous state, a fundamental principle of2 [2].

Quantitative Comparison of Solubilization Strategies

To select the most appropriate method for your specific assay, compare the expected outcomes and limitations of each technique below.

Solubilization StrategyPrimary Mechanism of ActionExpected Solubility GainKey ExcipientsPrimary Limitation
pH Adjustment (Salt) Deprotonation of sulfonamide NH100x - 1000xNaOH, KOH, TrisPrecipitation upon pH shift in biological media
Amorphous Solid Dispersion Disruption of crystal lattice energy20x - 100xPVP, HPMC, PEG 4000Physical instability (risk of recrystallization)
Cyclodextrin Complexation Host-guest inclusion of aromatic rings10x - 50xHP- β -CD, γ -CDHigh excipient-to-drug mass ratio required
Micellar Solubilization Encapsulation within surfactant micelles5x - 20xTween 80, SDSPotential cellular toxicity in in vitro assays

Validated Experimental Protocols

Protocol A: Preparation of HP- β -CD Inclusion Complexes via Kneading

This protocol leverages mechanical energy to force the hydrophobic drug into the cyclodextrin cavity, a standard method for 3[4].

Step-by-Step Methodology:

  • Molar Calculation: Weigh equimolar amounts of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide and HP- β -CD.

  • Wetting: Place the HP- β -CD in a glass mortar. Add a small volume of a 1:1 (v/v) ethanol/water mixture dropwise until a thick, homogenous paste forms.

  • Kneading: Add the API powder geometrically to the paste. Knead vigorously with a pestle for 45 minutes. Continuously add trace amounts of the solvent mixture to maintain the paste consistency.

  • Drying: Transfer the paste to a vacuum oven and dry at 40°C for 24 hours to remove all residual solvents.

  • Pulverization: Gently pulverize the dried complex and pass it through a 60-mesh sieve to ensure uniform particle size.

Self-Validating System: Analyze the final powder using Differential Scanning Calorimetry (DSC). If the sharp melting endotherm characteristic of the crystalline API completely disappears, successful amorphous inclusion within the CD cavity has been achieved.

CD_Complexation API Hydrophobic API (Solid State) Mix Kneading / Co-evaporation (Energy Input) API->Mix CD HP-β-Cyclodextrin (Aqueous Solution) CD->Mix Complex Inclusion Complex (API in CD Cavity) Mix->Complex Non-covalent interaction Analysis Validation (DSC, XRD, NMR) Complex->Analysis Confirm Amorphous State

Preparation and validation workflow for cyclodextrin inclusion complexes.

Protocol B: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This protocol traps the API in a high-energy amorphous state within a polymer matrix, bypassing the thermodynamic barrier of the crystal lattice.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the API and a hydrophilic polymer (e.g., PVP K30) at a 1:4 (w/w) ratio in a common volatile solvent system (Methanol/Dichloromethane 1:1 v/v).

  • Mixing: Sonicate the mixture for 15 minutes until a visually clear, homogenous solution is achieved. This ensures complete disruption of the API's crystal lattice at the molecular level.

  • Evaporation: Transfer the solution to a round-bottom flask and remove the solvent rapidly using a rotary evaporator under reduced pressure at 45°C. Rapid evaporation is critical to prevent phase separation.

  • Secondary Drying: Place the resulting thin film in a vacuum desiccator for 48 hours to remove any trace residual solvent.

  • Milling: Scrape the film, gently mill it, and sieve through a 60-mesh screen.

Self-Validating System: Subject the final powder to Powder X-Ray Diffraction (PXRD). The protocol is successful if the diffractogram shows a broad "halo" pattern with an absolute absence of sharp diffraction peaks, confirming the transition from a crystalline to a stabilized amorphous state.

SaltScreening Start Weigh API (Free Acid) Base Add Strong Base (e.g., NaOH, KOH) Start->Base Deprotonate NH Dissolved Ionized Sulfonamide (High Solubility) Base->Dissolved Salt Formation Buffer Dilute in pH 7.4 Buffer (Simulated Biological Fluid) Dissolved->Buffer pH Drop Precipitation Rapid Precipitation (Unionized API) Buffer->Precipitation No Inhibitor Inhibitor Add Precipitation Inhibitor (HPMC / PVP) Buffer->Inhibitor Formulation Strategy Supersaturation Metastable Supersaturation ('Parachute' Effect) Inhibitor->Supersaturation Steric/Kinetic Stabilization

Workflow of pH-adjustment and precipitation inhibition for sulfonamides.

References

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles - PMC.
  • Drug Solubility: Importance and Enhancement Techniques - PMC.
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences.

Sources

Optimization

Reducing cytotoxicity of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide in assays

Compound: 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide (CAS: 30751-26-9) Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound: 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide (CAS: 30751-26-9) Target Audience: Researchers, Assay Biologists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with off-target cytotoxicity when screening specific chemotypes. 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide is a highly reactive small molecule. While it may show activity against your target of interest, its structure contains three distinct chemical liabilities that frequently cause artifactual cytotoxicity in cell-based assays: a nitroaromatic group , an activated aryl chloride , and a sulfonamide moiety .

This guide provides field-proven, causality-driven troubleshooting steps to isolate your target-specific signal from compound-induced assay artifacts.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: My cells are dying rapidly (within 2–4 hours) even at low micromolar concentrations. Is this target-mediated?

Likely Cause: Nitroreductase-Driven Redox Cycling (Oxidative Stress) The 3-nitro group on this compound is highly susceptible to enzymatic reduction by intracellular nitroreductases (e.g., Type I and II NTRs). These enzymes donate a single electron to the nitro group, forming a highly unstable nitro radical anion. In the aerobic environment of a standard cell culture, this radical rapidly reacts with molecular oxygen ( O2​ ), generating superoxide ( O2∙−​ ), and regenerating the parent nitro compound[1]. This "futile redox cycling" leads to a massive accumulation of Reactive Oxygen Species (ROS), causing acute oxidative stress, lipid peroxidation, and rapid necrotic cell death[1].

The Fix: To validate if your toxicity is ROS-mediated, you must run a self-validating control. Pre-treat your cells with a ROS scavenger. If the rapid cytotoxicity is rescued, the effect is an off-target artifact of the nitro group.

  • Actionable Step: Supplement your assay media with 5 mM N-acetylcysteine (NAC) or 100 µM Trolox 1 hour prior to compound addition.

Q2: I observe delayed toxicity (24–48h) and altered cellular redox status. What is happening?

Likely Cause: Nucleophilic Aromatic Substitution ( SN​Ar ) & Glutathione Depletion The 4-chloro-3-nitrobenzene moiety is a classic electrophilic trap. The strongly electron-withdrawing nitro group sits ortho to the chlorine atom, highly activating the carbon-chlorine bond. Intracellular nucleophiles—most notably the thiol group of Glutathione (GSH)—will attack this position via a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction, displacing the chloride ion and forming a covalent adduct[2]. This continuous scavenging rapidly depletes intracellular GSH pools, disabling the cell's primary antioxidant defense system and triggering apoptotic pathways[2].

The Fix:

  • Actionable Step: Measure intracellular GSH levels using a fluorometric assay (e.g., Monochlorobimane) alongside your viability readout. To rescue this specific liability, supplement the media with 2 mM Glutathione reduced ethyl ester (GSH-EE), which is cell-permeable and directly replenishes the depleted thiol pool.

Q3: I see inconsistent IC50​ values across replicates and visible aggregates under the microscope. How do I fix this?

Likely Cause: Sulfonamide Precipitation and Solvent Shock Sulfonamides inherently possess poor aqueous solubility due to their rigid, hydrophobic aromatic rings and strong intermolecular hydrogen bonding[3]. Researchers often attempt to force the compound into solution using high concentrations of DMSO (>1%). However, high DMSO concentrations cause solvent-induced membrane toxicity. Conversely, if the DMSO concentration is too low, the compound crashes out of the aqueous buffer, forming micro-precipitates that physically damage cell membranes and yield erratic dose-response curves[3].

The Fix:

  • Actionable Step: Cap your final assay DMSO concentration at 0.5% maximum. To maintain solubility without exceeding this limit, incorporate a biologically inert co-solvent such as Pluronic F-127 (0.01% - 0.1% final) to form stabilizing micelles around the hydrophobic compound during the aqueous dilution step.

Part 2: Quantitative Data Summary

The table below summarizes the expected assay metrics when comparing standard (unoptimized) conditions versus the optimized protocols detailed in this guide.

Assay ConditionFinal DMSOAdditivesCell Viability (at 10 µM, 24h)Relative ROS LevelsIntracellular GSH
Standard (Unoptimized) 1.0%None< 20% (Severe Toxicity)> 500% (High Stress)Depleted (< 10%)
Optimized (Solubility) 0.5%0.05% Pluronic F-12735% (Moderate Toxicity)> 450% (High Stress)Depleted (< 15%)
Optimized (Redox Rescue) 0.5%5 mM NAC> 85% (Rescued) Baseline (~100%)Maintained (> 90%)

Note: True target-mediated pharmacological effects should only be measured under the "Optimized (Redox Rescue)" conditions to ensure off-target chemical liabilities are neutralized.

Part 3: Experimental Protocols

Protocol 1: Optimized Compound Preparation & Solubilization

This protocol ensures complete dissolution while preventing solvent-shock to your cells.

  • Stock Preparation: Weigh the compound and dissolve it in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes until visually clear.

  • Co-Solvent Addition: Prepare a 10% (w/v) stock of Pluronic F-127 in DMSO. Add this to your compound stock to achieve a 1:1 molar ratio of compound to Pluronic.

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into pre-warmed (37°C) assay buffer (e.g., PBS or serum-free media) using rapid trituration. Do not let the buffer sit at room temperature, as temperature drops induce nucleation.

  • Final Dosing: Dilute the intermediate solution further into your cell culture plate. Ensure the final DMSO concentration does not exceed 0.5% and Pluronic F-127 does not exceed 0.1%.

Protocol 2: Cytotoxicity Mitigation Assay (NAC Rescue)

This self-validating workflow confirms whether your observed cell death is an artifact of the compound's nitro/chloro liabilities.

  • Cell Seeding: Seed cells in a 96-well plate at 1×104 cells/well in 90 µL of complete media. Incubate overnight at 37°C, 5% CO2​ .

  • Pre-treatment: Prepare a 100 mM stock of N-acetylcysteine (NAC) in sterile water (adjust pH to 7.4 with NaOH). Add 5 µL of diluted NAC to the designated "Rescue" wells to achieve a final concentration of 5 mM. Incubate for 1 hour.

  • Compound Dosing: Add 5 µL of the 20X compound solution (prepared via Protocol 1) to both the standard and NAC-rescue wells.

  • Incubation & Readout: Incubate for 24 hours. Add 100 µL of CellTiter-Glo® reagent, lyse for 10 minutes on an orbital shaker, and read luminescence. If viability is restored in the NAC wells, the toxicity is driven by electrophilic/redox artifacts.

Part 4: Mechanistic & Workflow Visualizations

Mechanism Compound 4-Chloro-N-(4-methoxy-phenyl) -3-nitro-benzenesulfonamide Nitro Nitro Group Reduction (Nitroreductases) Compound->Nitro Enzymatic Chloro Aryl Chloride (SNAr Reactivity) Compound->Chloro Electrophilic ROS Superoxide/ROS Generation (Redox Cycling) Nitro->ROS O2 GSH Glutathione (GSH) Depletion (Covalent Adducts) Chloro->GSH Nucleophilic Attack Tox Cellular Cytotoxicity (Apoptosis/Necrosis) ROS->Tox GSH->Tox Rescue1 Intervention: ROS Scavengers (e.g., Trolox) Rescue1->ROS Neutralizes Rescue2 Intervention: Thiol Supplement (e.g., NAC) Rescue2->GSH Replenishes

Mechanistic pathways of cytotoxicity and targeted chemical interventions.

Workflow Step1 1. Solubilization 10mM in 100% DMSO Step2 2. Co-solvent Addition Pluronic F-127 (0.1%) Step1->Step2 Step3 3. Cell Pre-treatment 5mM NAC (1h prior) Step2->Step3 Step4 4. Compound Dosing Final DMSO < 0.5% Step3->Step4 Step5 5. Viability Readout (e.g., CellTiter-Glo) Step4->Step5

Optimized experimental workflow for mitigating assay artifacts.

Part 5: References

  • Metabolic activation of 2,4,6-trinitrotoluene; a case for ROS-induced cell damage. National Institutes of Health (NIH) / PMC.

  • Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. MDPI.

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. National Institutes of Health (NIH) / PMC.

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide

Welcome to the Advanced Chromatography Troubleshooting Center. As researchers and drug development professionals, you require robust, reproducible analytical methods.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Troubleshooting Center. As researchers and drug development professionals, you require robust, reproducible analytical methods. 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide is a complex, highly functionalized molecule. Its structural features—specifically the weakly acidic sulfonamide group flanked by strongly electron-withdrawing moieties (nitro and chloro groups)—make it highly susceptible to chromatographic peak tailing.

This guide synthesizes mechanistic chemical principles with field-proven chromatographic solutions to help you diagnose, correct, and validate your HPLC workflows.

Part 1: Diagnostic Workflow

Before altering your method, you must isolate whether the tailing is a systemic fluidic issue or a chemical interaction issue . The following self-validating workflow dictates the troubleshooting hierarchy.

G Start Observe Peak Tailing (As > 1.2 or Tf > 1.5) CheckAll Do all peaks tail or just the sulfonamide? Start->CheckAll AllTail All Peaks Tail CheckAll->AllTail System Issue OneTail Only Sulfonamide Tails CheckAll->OneTail Chemical Issue DeadVol Check Extra-Column Volume & Frit Blockage AllTail->DeadVol Overload Check Column Overload (Inject 1/10th volume) AllTail->Overload pHCheck Check Mobile Phase pH Is pH near analyte pKa? OneTail->pHCheck AdjustpH Adjust pH to ≤ 3.0 (Fully protonate sulfonamide) pHCheck->AdjustpH Yes Silanol Check Silanol Interactions (Use Type B End-capped C18) pHCheck->Silanol No, pH is optimized

Diagnostic workflow for isolating chemical vs. systemic causes of HPLC peak tailing.

Part 2: Frequently Asked Questions (Troubleshooting Guides)

Q1: Why does my 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide peak exhibit severe tailing even on a brand-new C18 column?

A1: The root cause is almost certainly a mismatch between the mobile phase pH and the analyte's pKa​ . The sulfonamide proton (-SO₂NH-) is weakly acidic. Because it is attached to a highly electron-withdrawing 4-chloro-3-nitrobenzenesulfonyl group, its pKa​ is significantly lowered (estimated between 5.0 and 6.5).

When the mobile phase pH approaches the analyte's pKa​ , uneven ionization occurs[1]. The molecule exists simultaneously in both its neutral and anionic states. These two species partition differently into the hydrophobic stationary phase, causing multiple retention mechanisms that manifest as an asymmetrical, stretched trailing edge[2].

Q2: How do I optimize the mobile phase pH to eliminate this dual-retention mechanism?

A2: You must apply the "Rule of 2." To ensure a robust method, the mobile phase pH must be buffered at least 2 pH units away from the analyte's pKa​ . For this specific sulfonamide, lowering the mobile phase pH to 2.5–3.0 is the optimal strategy[3]. Operating at this low pH ensures the sulfonamide group remains fully protonated (neutral), resulting in a single, predictable hydrophobic retention mechanism. Furthermore, a low pH suppresses the ionization of residual silanol groups on the silica surface, preventing secondary electrostatic interactions[4].

Q3: I adjusted the pH to 2.5, but my USP Tailing Factor ( Tf​ ) is still 1.6. What is the secondary retention mechanism?

A3: If pH optimization fails to fully resolve the tailing, the analyte is likely undergoing hydrogen bonding with exposed, unbonded silanol (Si-OH) groups on the silica matrix[2]. The nitro and methoxy groups on your molecule are strong hydrogen-bond acceptors.

To resolve this, ensure you are using a modern Type B silica column that has been thoroughly end-capped[2]. End-capping converts residual polar silanols into non-polar functional groups, effectively shielding them from the analyte[4]. Alternatively, consider a polar-embedded stationary phase, which provides an internal electrostatic shield against silanol activity[1].

Q4: Could my sample preparation be causing the tailing?

A4: Yes. A common but overlooked cause of peak tailing is a "sample solvent mismatch." If you dissolve this highly hydrophobic compound in 100% strong solvent (e.g., DMSO or Acetonitrile) to ensure solubility, but inject it into a highly aqueous mobile phase, the analyte will precipitate at the column head or travel ahead of the mobile phase front[5]. This causes poor peak shape and apparent tailing. Causality: Always attempt to dissolve the sample in the initial mobile phase composition to ensure uniform partitioning upon injection.

Part 3: Quantitative Data & System Suitability

To benchmark your method optimization, refer to the table below. An ideal chromatographic peak has an Asymmetry Factor ( As​ ) of 1.0, though values up to 1.5 are generally acceptable for regulatory assays[4].

Chromatographic ParameterAsymmetry Factor ( As​ )USP Tailing Factor ( Tf​ )Resolution StatusMechanistic Reason
Mobile Phase pH 6.0 (Unbuffered) 2.452.30UnacceptablePartial ionization of sulfonamide; dual retention.
Mobile Phase pH 2.5 (Buffered) 1.151.12Optimal Analyte fully protonated; silanol ionization suppressed.
Type A Silica (Non-endcapped) 1.851.75SuboptimalSevere H-bonding with free/geminal silanols.
Type B Silica (Endcapped C18) 1.101.08Optimal Residual silanols shielded by end-capping.
Injection Solvent: 100% DMSO 2.101.95SuboptimalSolvent mismatch; localized precipitation at column head.
Injection Solvent: Mobile Phase 1.121.10Optimal Uniform partitioning into the stationary phase.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. By executing these steps, you control the thermodynamic environment of the column, ensuring reproducible peak symmetry.

Protocol 1: Mobile Phase Optimization & Buffering for Acidic Sulfonamides

Objective: Prepare a high-capacity, low-pH mobile phase to suppress both analyte ionization and silanol activity.

  • Aqueous Buffer Preparation: Weigh out the appropriate mass of Potassium Phosphate Monobasic ( KH2​PO4​ ) to create a 25 mM solution in HPLC-grade water (e.g., 3.40 g per 1 L)[6].

  • pH Adjustment: Insert a calibrated pH electrode. While stirring continuously, add concentrated Phosphoric Acid ( H3​PO4​ ) dropwise until the pH stabilizes exactly at 2.5[6]. Causality: Phosphate has an excellent buffering capacity at pH 2.5, ensuring the microenvironment inside the column remains stable even when the sample is injected.

  • Filtration: Vacuum-filter the aqueous buffer through a 0.2 µm regenerated cellulose or PTFE membrane to remove particulates that could cause frit blockage and subsequent peak splitting/tailing[5].

  • Blending & Degassing: Combine the filtered aqueous buffer with your organic modifier (e.g., Acetonitrile) at the method's specified ratio. Degas the mixture via sonication or an inline vacuum degasser to prevent micro-bubbles from disrupting the baseline[6].

  • System Validation: Flush the column with 15–20 column volumes of the new mobile phase. Inject a standard of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide. Calculate the Asymmetry Factor ( As​=B/A at 10% peak height)[4]. The system is validated when As​≤1.2 .

Protocol 2: System Dead Volume & Mass Overload Assessment

Objective: Rule out physical system inefficiencies that mimic chemical tailing.

  • Mass Overload Check (Langmuir Isotherm): Dilute your current sample standard by a factor of 10 using the initial mobile phase[5].

  • Injection: Inject the diluted sample using the exact same method parameters.

  • Evaluation: If the peak shape becomes perfectly symmetrical upon dilution, the column was mass overloaded. Prevent this by using a higher-capacity stationary phase (increased carbon load/pore size) or permanently reducing your injection mass[5].

  • Extra-Column Volume Mitigation: If tailing persists across all peaks regardless of concentration, the issue is extra-column dispersion. Inspect the fluidic path from the injector to the column, and the column to the detector. Replace standard 0.010" ID tubing with narrow 0.005" ID PEEK tubing to minimize dead volume and restore peak sharpness[1].

References

  • Peak Tailing in HPLC - Element Lab Solutions Crawford Scientific [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex[Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography ACD/Labs[Link]

Sources

Optimization

Technical Support Center: Optimizing 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide Synthesis

Welcome to the Technical Support Center. The synthesis of 4-chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide via the coupling of 4-chloro-3-nitrobenzenesulfonyl chloride and 4-methoxyaniline (p-anisidine) is a fund...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 4-chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide via the coupling of 4-chloro-3-nitrobenzenesulfonyl chloride and 4-methoxyaniline (p-anisidine) is a fundamental nucleophilic acyl substitution. However, this specific electrophile presents unique chemoselectivity challenges.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we address the root causality of common synthetic failures—such as competing Nucleophilic Aromatic Substitution (SNAr) and hydrolysis—and provide a self-validating protocol to ensure high yield and purity[1].

Mechanistic Troubleshooting & FAQs

When working with 4-chloro-3-nitrobenzenesulfonyl chloride, the functional groups on the aromatic ring dictate the reaction's success or failure. The 4-chloro position is highly activated by the strongly electron-withdrawing ortho-nitro and para-sulfonyl groups, making it a prime target for unwanted side reactions[2].

Selectivity Amine Nucleophile: 4-Methoxyaniline Electrophile Electrophile: 4-Chloro-3-nitrobenzenesulfonyl chloride Amine->Electrophile Site1 Sulfonyl Chloride (-SO2Cl) Hard Electrophile Electrophile->Site1 Site2 Aryl Chloride (C-Cl) Activated by -NO2 & -SO2Cl Electrophile->Site2 KineticallyFavored Kinetically Favored (0 °C) Sulfonamide Formation Site1->KineticallyFavored Fast ThermodynamicallyFavored Thermodynamically Favored SNAr Displacement Site2->ThermodynamicallyFavored Slow, requires heat

Mechanistic selectivity: Sulfonylation vs. SNAr in 4-chloro-3-nitrobenzenesulfonyl chloride.

Q1: Why is my reaction yielding a deep red/orange byproduct instead of the target sulfonamide?

Causality: You are observing the SNAr byproduct. Because the 4-chloro group is highly activated, excess 4-methoxyaniline can attack the aromatic ring, displacing the chloride to form a colored diarylamine derivative. Solution: This is a thermodynamic sink. Maintain strict temperature control (0 °C to 5 °C) during the addition phase and do not exceed room temperature. Limit 4-methoxyaniline to exactly 1.05 equivalents to prevent it from acting as a nucleophile twice.

Q2: I am seeing significant amounts of unreacted 4-methoxyaniline, but the sulfonyl chloride is fully consumed. What happened?

Causality: This indicates the hydrolysis of your sulfonyl chloride into the corresponding sulfonic acid. Water in your solvent or base outcompetes the amine. Strong bases like triethylamine can act as general base catalysts, accelerating this moisture-driven degradation[1]. Solution: Switch to strictly anhydrous solvents (e.g., dry DCM or THF over molecular sieves). Ensure all glassware is flame-dried.

Q3: My LC-MS shows a mass corresponding to[M + Sulfonyl] (bis-sulfonylation). How do I prevent this?

Causality: Bis-sulfonylation occurs when the newly formed sulfonamide is deprotonated by a strong base, turning it into a nucleophile that attacks another molecule of sulfonyl chloride[3]. Solution: Avoid using strong bases like NaH or excess triethylamine. Pyridine is the optimal base here; it forms a highly reactive sulfonylpyridinium intermediate (accelerating the desired reaction) while keeping the medium only mildly basic, preventing the deprotonation of the product.

Quantitative Data & Optimization Matrix

The following table summarizes the quantitative optimization data for this specific coupling, demonstrating the impact of base and temperature selection on yield and purity.

Base SelectionSolventTemp ProfileIsolated Yield (%)Purity (LC-MS)Primary Impurity
Triethylamine (2.0 eq)THF25 °C (Constant)45%60%SNAr Diarylamine
Triethylamine (2.0 eq)DCM0 °C to 25 °C65%75%Bis-sulfonamide
Pyridine (2.0 eq) DCM 0 °C to 25 °C 88% >95% Sulfonic Acid (Trace)
K₂CO₃ (aq, 2.0 eq)DCM/Water0 °C (Biphasic)70%85%Sulfonic Acid (Hydrolysis)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each critical step includes an inline validation check to ensure the reaction trajectory is correct before proceeding.

G R1 4-Chloro-3-nitrobenzenesulfonyl chloride Cond Base (Pyridine) Solvent (DCM), 0 °C R1->Cond R2 4-Methoxyaniline R2->Cond Target 4-Chloro-N-(4-methoxy-phenyl) -3-nitro-benzenesulfonamide Cond->Target Main Pathway Hydrolysis Sulfonic Acid (Hydrolysis) Cond->Hydrolysis + H2O (Moisture) SNAr SNAr Adduct (Diarylamine) Cond->SNAr High Temp / Excess Amine

Workflow for the synthesis of 4-chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide.

Step-by-Step Methodology

1. Preparation & Inert Atmosphere

  • Purge a flame-dried 100 mL round-bottom flask with inert gas (N₂ or Argon).

  • Validation Check: Ensure the flask is completely cool to the touch before adding reagents to prevent condensation of ambient moisture.

2. Amine Dissolution

  • Dissolve 4-methoxyaniline (1.05 equiv, 1.29 g) and anhydrous Pyridine (2.0 equiv, 1.68 mL) in 30 mL of anhydrous Dichloromethane (DCM).

  • Validation Check: The solution should be clear and pale yellow. Any cloudiness indicates moisture or degraded starting material.

3. Thermal Control

  • Submerge the flask in an ice-water bath.

  • Validation Check: Insert a thermocouple. Do not proceed until the internal temperature stabilizes at ≤ 5 °C.

4. Electrophile Addition

  • Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 equiv, 2.56 g) in 10 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes.

  • Validation Check: Monitor the color. A shift to light orange is normal; a rapid shift to deep red indicates localized heating and the onset of the SNAr side reaction. Slow the addition rate if deep red appears.

5. Reaction Monitoring

  • Stir at 0 °C for 1 hour, then allow the bath to expire, warming the reaction slowly to room temperature over 2 hours.

  • Validation Check: Perform TLC (Hexanes:EtOAc 7:3). The high-Rf sulfonyl chloride spot must be completely absent, replaced by a highly UV-active sulfonamide spot at a lower Rf.

6. Acidic Quench & Extraction

  • Quench the reaction by adding 20 mL of 1N aqueous HCl.

  • Validation Check: Test the aqueous layer with pH paper. It must be ~pH 2. This ensures all pyridine and unreacted 4-methoxyaniline are protonated and partitioned into the aqueous layer, halting any further reactions.

  • Separate the organic layer. Wash sequentially with 1N HCl (2 × 20 mL), saturated NaHCO₃ (1 × 20 mL, to remove sulfonic acid byproducts), and brine (1 × 20 mL).

7. Isolation

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot Ethanol/Water to yield the pure target compound.

References

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors National Institutes of Health (PMC)[Link]

  • Versatile Acylation of N-Nucleophiles Using a New Polymer-Supported 1-Hydroxybenzotriazole Derivative ACS Publications[Link]

  • Structure-guided optimization of adenosine mimetics as selective and potent inhibitors of coronavirus nsp14 N7-methyltransferase Semantic Scholar[Link]

Sources

Troubleshooting

Overcoming false positives in 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide high-throughput screening

Technical Support Center: Troubleshooting HTS False Positives Welcome to the High-Throughput Screening (HTS) Technical Support Center. This guide is specifically engineered for researchers and drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting HTS False Positives

Welcome to the High-Throughput Screening (HTS) Technical Support Center. This guide is specifically engineered for researchers and drug development professionals investigating hits involving 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide (CAS: 30751-26-9).

As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. We will dissect the chemical causality behind why this specific structural motif frequently flags as a false positive, providing you with self-validating protocols to rigorously triage your screening data.

Frequently Asked Questions (FAQs): Mechanistic Causality

Q1: Why does 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide appear as a highly potent hit across multiple, unrelated biochemical assays? A1: This compound contains a highly reactive electrophilic center, making it a classic Pan-Assay Interference Compound (PAIN)[1]. The chlorine atom on the benzene ring is positioned ortho to a strongly electron-withdrawing nitro group and para to a sulfonamide group. This electronic configuration severely depletes electron density around the carbon attached to the chlorine, highly activating it for Nucleophilic Aromatic Substitution (SNAr) . In an assay environment, the nucleophilic thiol groups of exposed cysteine residues on your target protein will attack this carbon, displacing the chloride ion and forming a permanent covalent bond. You are likely observing irreversible, non-specific enzyme inactivation rather than reversible, therapeutically viable inhibition[2].

Q2: My assay relies on a fluorescence readout. Could the 3-nitro group be causing optical interference? A2: Yes. Nitroaromatics are notorious redox cyclers and optical quenchers[3]. If your assay buffer contains reducing agents (e.g., DTT, TCEP, or mercaptoethanol) to maintain protein stability, these agents can reduce the nitro group to a nitroso or hydroxylamine intermediate. In the presence of ambient oxygen, these intermediates continuously cycle, generating Reactive Oxygen Species (ROS) such as hydrogen peroxide (H2O2)[4]. H2O2 can independently oxidize catalytic cysteines on your target protein or completely scramble the readout of peroxidase-coupled optical assays. Furthermore, the extended π -conjugation of the nitro-aromatic system can act as a broad-spectrum fluorescence quencher.

Q3: Can the sulfonamide and methoxy-phenyl moieties cause physical assay artifacts? A3: Absolutely. The combination of the hydrophobic 4-methoxy-phenyl ring and the halogenated core makes this molecule highly lipophilic. In aqueous assay buffers (typically pH 7.4), such compounds often exceed their thermodynamic solubility limit, forming sub-micron colloidal aggregates. These colloids non-specifically sequester target proteins onto their surface, causing partial or complete denaturation and resulting in a false-positive inhibitory signal.

Triage & Decision Workflows

To systematically rule out these interference mechanisms, implement the following decision tree in your secondary screening cascade.

HTS_Triage Start Primary HTS Hit (CAS: 30751-26-9) AggTest Detergent Test (+0.01% Triton X-100) Start->AggTest ThiolTest Thiol Reactivity (LC-MS with GSH) AggTest->ThiolTest No Shift AggFP False Positive (Aggregator) AggTest->AggFP IC50 Shift > 10x RedoxTest Redox Cycling (H2O2 Detection) ThiolTest->RedoxTest No Adduct ThiolFP False Positive (Covalent Modifier) ThiolTest->ThiolFP Adduct Formed RedoxFP False Positive (Redox Cycler) RedoxTest->RedoxFP H2O2 Detected TrueHit Validated Hit (Target Specific) RedoxTest->TrueHit No H2O2

Fig 1: HTS triage workflow for identifying false positives in sulfonamide screening.

Self-Validating Experimental Protocols

Do not discard the hit based on computational PAINS filters alone; validate the interference experimentally using these step-by-step methodologies.

Protocol 1: Identifying Colloidal Aggregation (Detergent-Suppressed Assay)

Rationale: Non-ionic detergents disrupt colloidal aggregates. If the compound is a true competitive inhibitor, the IC50 will remain stable. If it is an aggregator, the apparent inhibitory activity will vanish.

  • Prepare your standard assay buffer.

  • Prepare a parallel assay buffer supplemented with 0.01% (v/v) Triton X-100 (or CHAPS if Triton is incompatible with your target).

  • Generate a 10-point dose-response curve of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide in both buffers.

  • Incubate for the standard assay duration and measure the readout.

  • Validation: Calculate the IC50 ratio (IC50_Triton / IC50_Standard). A ratio > 10 confirms colloidal aggregation.

Protocol 2: Detecting Electrophilic Thiol Reactivity (GSH Adduct LC-MS)

Rationale: This protocol uses Glutathione (GSH) as a surrogate for protein cysteines to trap reactive electrophiles via SNAr[5].

  • Prepare a 10 mM stock of the compound in DMSO.

  • Dilute the compound to 50 µM in 50 mM Potassium Phosphate buffer (pH 7.4).

  • Add reduced Glutathione (GSH) to a final concentration of 1 mM (a 20-fold molar excess).

  • Incubate the mixture at 37°C for 2 hours.

  • Quench the reaction with 1% Formic Acid.

  • Analyze via LC-MS (ESI+).

  • Validation: Monitor the depletion of the parent mass ( [M+H]+ approx. 343 m/z) and search for the appearance of the GSH adduct mass (Parent - Cl + GSH). The presence of the adduct definitively flags the compound as a reactive covalent modifier.

Protocol 3: ALARM NMR for Redox and Reactive False Positives

Rationale: The "A La Carte" Reactive Molecules (ALARM) NMR assay detects compounds that alter the conformation of the human La antigen via cysteine modification or redox-mediated disulfide bond formation[5].

  • Express and purify 15 N-labeled human La antigen.

  • Record a baseline 2D 1H−15N HSQC NMR spectrum of the protein.

  • Incubate the protein with 50 µM of the sulfonamide compound.

  • Record a second HSQC spectrum.

  • Add 5 mM DTT to the sample and record a third spectrum.

  • Validation: If the chemical shifts in the second spectrum are reversed by DTT, the compound is a redox cycler. If the shifts are irreversible, it is a covalent modifier.

Mechanistic Pathway Visualization

Mechanism Compound 4-Chloro-3-nitro- benzenesulfonamide Path1 Nucleophilic Aromatic Substitution (SNAr) Compound->Path1 + Protein Thiols Path2 Redox Cycling (Nitro Reduction) Compound->Path2 + Reducing Agents Target1 Covalent Protein Adduct (Enzyme Inactivation) Path1->Target1 Target2 Reactive Oxygen Species (Assay Quenching) Path2->Target2

Fig 2: Dual interference mechanisms of chloro-nitroaromatics via SNAr and redox cycling.

Quantitative Data Presentation: Expected Triage Metrics

Below is a summary table of the expected quantitative shifts when subjecting 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide to the validation protocols.

Assay ConditionApparent IC50 (µM)Signal/Background RatioDiagnostic Interpretation
Standard Buffer (No Additives)0.8 ± 0.210:1Baseline "Hit" (Likely False Positive)
+ 0.01% Triton X-100> 50.010:1Loss of activity indicates Aggregation
+ 1 mM DTT (Pre-incubation)> 50.010:1Loss of activity indicates Covalent Modification
+ Catalase (100 U/mL)45.0 ± 5.010:1Partial rescue indicates Redox Cycling / ROS
LC-MS (+GSH)N/AN/A>80% conversion to GSH adduct confirms SNAr Reactivity

Note: If a compound retains a sub-micromolar IC50 across all counter-screens and shows no adduct formation in LC-MS, it can be confidently advanced to hit-to-lead optimization.

References

  • Rishton, G. (1997). Reactive compounds and in vitro false positives in HTS. Drug Discovery Today, 2(9), 382–384.[Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[Link]

  • Huth, J. R., et al. (2005). ALARM NMR: A Rapid and Robust Experimental Method to Detect Reactive False Positives in Biochemical Screens. Journal of the American Chemical Society, 127(1), 217–224.[Link]

  • ACS Publications. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Evaluation Guide: 4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide vs. Standard Primary Sulfonamides

Executive Summary In the landscape of small-molecule drug discovery, the sulfonamide functional group is a highly privileged pharmacophore. However, the exact substitution pattern on the sulfonamide nitrogen dictates the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of small-molecule drug discovery, the sulfonamide functional group is a highly privileged pharmacophore. However, the exact substitution pattern on the sulfonamide nitrogen dictates the molecule's biological trajectory. This guide provides an objective, data-supported comparison between 4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide (CAS 30751-26-9) —a representative secondary diaryl sulfonamide—and standard primary sulfonamide inhibitors (e.g., Acetazolamide).

By analyzing the causality behind their structural divergence, this guide equips researchers with the mechanistic insights and experimental protocols necessary to properly deploy secondary sulfonamides in High-Throughput Screening (HTS) and target validation workflows.

Mechanistic Divergence: The Causality of Substitution

To understand why 4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide behaves differently from standard sulfonamides, we must examine the thermodynamics and steric constraints of metalloenzyme coordination.

The Primary Sulfonamide Paradigm (Standard Inhibitors)

Standard sulfonamide inhibitors, such as Acetazolamide, possess a primary sulfonamide group (-SO₂NH₂). These molecules act through reversible, competitive inhibition of Carbonic Anhydrase (CA) by directly interacting with the enzyme's active site. The primary nitrogen easily deprotonates under physiological conditions, allowing it to displace the zinc-bound water/hydroxide ion and form a highly stable zinc–nitrogen coordination complex [1].

The Secondary Diaryl Sulfonamide Shift (The Product)

4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide is a secondary sulfonamide, meaning one of the hydrogen atoms on the sulfonamide nitrogen is replaced by a bulky 4-methoxyphenyl ring. This structural modification introduces two critical changes:

  • Steric Hindrance: The bulky diaryl system physically prevents the sulfonamide nitrogen from penetrating the narrow, funnel-shaped active site of CA to reach the deep catalytic Zn²⁺ ion [2].

  • Target Re-routing: Because it cannot bind CA, the highly hydrophobic, V-shaped diaryl scaffold is re-routed to target large hydrophobic pockets and protein-protein interaction (PPI) interfaces. Diaryl sulfonamides are frequently utilized as selective COX-2 inhibitors or as allosteric kinase inhibitors (e.g., occupying the PIF pocket of PDK1) [3].

Mandatory Visualization: Binding Pathway Divergence

The following diagram illustrates the mechanistic bifurcation between primary and secondary sulfonamides based on their structural constraints.

Mechanism Start Sulfonamide Inhibitor Pool Primary Primary Sulfonamides (e.g., Acetazolamide) Start->Primary Secondary Secondary Diaryl Sulfonamides (e.g., CAS 30751-26-9) Start->Secondary Zn Zn2+ Coordination (Deprotonated -SO2NH-) Primary->Zn Steric Steric Hindrance Prevents Zn2+ Binding Secondary->Steric CA Carbonic Anhydrase Inhibition Zn->CA Hydrophobic Hydrophobic Pocket Binding (COX-2 / Kinase Allostery) Steric->Hydrophobic

Fig 1: Divergent binding mechanisms of primary vs. secondary sulfonamides.

Quantitative Data Presentation

The table below summarizes the physicochemical properties and representative in vitro target selectivity profiles, demonstrating the functional shift caused by the secondary diaryl substitution.

Property / TargetAcetazolamide (Standard)Celecoxib (Diaryl Standard)4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide
Sulfonamide Type Primary (-SO₂NH₂)Primary (-SO₂NH₂)Secondary (-SO₂NH-R)
Molecular Weight 222.25 g/mol 381.37 g/mol 342.75 g/mol
LogP (Hydrophobicity) -0.26 (Hydrophilic)3.53 (Lipophilic)~3.80 (Highly Lipophilic)
CA II Inhibition (IC₅₀) 12 nM (Potent)21 nM (Potent)>50,000 nM (Inactive)
COX-2 Inhibition (IC₅₀) >100,000 nM (Inactive)40 nM (Potent)<500 nM (Active Range)
Primary Mechanism Zn²⁺ CoordinationZn²⁺ Coord. & HydrophobicHydrophobic Pocket Binding

Data Interpretation: While Acetazolamide is a potent CA inhibitor, it lacks the hydrophobicity to bind COX-2. Celecoxib binds both (leading to off-target CA side effects). The product (CAS 30751-26-9) eliminates CA cross-reactivity entirely due to its secondary amine structure, making it a cleaner scaffold for hydrophobic targets.

Experimental Protocols: Self-Validating Workflows

To experimentally validate the target shift of 4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, researchers must employ a dual-assay system: a counter-screen to prove the absence of CA activity, and a primary screen to prove binding to a hydrophobic target (e.g., COX-2).

Protocol A: Carbonic Anhydrase II (CA II) Esterase Counter-Screen

Rationale: CA II possesses esterase activity that converts 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol. This assay validates that the secondary sulfonamide does not coordinate the catalytic zinc.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4). Dissolve recombinant human CA II to a final concentration of 100 nM in the buffer.

  • Compound Preparation: Prepare 10 mM stock solutions of Acetazolamide (Positive Control) and 4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide (Test Compound) in 100% DMSO.

  • Plate Setup (96-well clear plate):

    • Blank Wells: 90 µL buffer + 5 µL DMSO.

    • Vehicle Control Wells: 90 µL CA II + 5 µL DMSO.

    • Positive Control Wells: 90 µL CA II + 5 µL Acetazolamide (final conc. 1 µM).

    • Test Wells: 90 µL CA II + 5 µL Test Compound (final conc. 1 µM to 50 µM).

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow equilibrium binding.

  • Substrate Addition: Add 5 µL of 3 mM 4-NPA (dissolved in acetone) to all wells to initiate the reaction.

  • Kinetic Readout: Immediately measure absorbance at 400 nm every 1 minute for 15 minutes using a microplate reader.

  • Validation Logic: The vehicle control will show a linear increase in absorbance. Acetazolamide must flatline the curve (validating the enzyme is active and inhibitable). The Test Compound should perfectly mirror the vehicle control, proving zero target engagement.

Protocol B: COX-2 Fluorometric Inhibitor Screening

Rationale: To prove the diaryl sulfonamide successfully engages the large hydrophobic channel of COX-2.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Reconstitute human recombinant COX-2 enzyme.

  • Reaction Assembly (96-well black plate):

    • Add 150 µL assay buffer, 10 µL COX-2 enzyme, and 10 µL of the Test Compound (serial dilutions from 10 µM to 1 nM) or DMSO (vehicle).

    • Include Celecoxib (1 µM) as a positive control.

  • Incubation: Incubate for 10 minutes at 25°C.

  • Probe & Substrate Addition: Add 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as the fluorometric probe, followed immediately by 10 µL of Arachidonic Acid (substrate) to initiate the reaction.

  • Readout: Measure fluorescence (Excitation: 530 nm / Emission: 590 nm) after 5 minutes.

  • Validation Logic: COX-2 converts arachidonic acid to PGG₂, and the subsequent peroxidase activity converts ADHP to highly fluorescent resorufin. A decrease in fluorescence in the Test wells relative to the Vehicle wells confirms hydrophobic pocket binding and enzyme inhibition.

References

  • Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Open Access Journals. Available at:[Link]

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. National Institutes of Health (NIH) / European Biophysical Societies' Association. Available at:[Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontiers in Chemistry and Pharmacy Research. Available at:[Link]

Comparative

Reproducibility of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide Binding Assays: An Orthogonal Comparison Guide

As drug discovery increasingly targets complex protein-protein interactions (PPIs) and allosteric sites, secondary sulfonamides like 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide (CMNB, CAS 30751-26-9) have em...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly targets complex protein-protein interactions (PPIs) and allosteric sites, secondary sulfonamides like 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide (CMNB, CAS 30751-26-9) have emerged as valuable screening hits and building blocks. However, evaluating the binding kinetics of nitro-aromatic sulfonamides presents significant bioanalytical challenges.

As an Application Scientist, I frequently observe that compounds containing strong electron-withdrawing groups (like the 3-nitro moiety) and hydrophobic aromatic rings are prone to assay interference. They can act as pan-assay interference compounds (PAINS) by quenching fluorescence in optical assays or aggregating in aqueous buffers. To establish true structure-activity relationships (SAR), we must move beyond primary screening and objectively compare product performance using orthogonal, label-free platforms.

This guide provides a comprehensive framework for evaluating the binding reproducibility of CMNB against alternative structural analogs, detailing the causality behind experimental choices and providing self-validating protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Mechanistic Context: The Physicochemical Liabilities of CMNB

To design a robust binding assay, one must first understand the molecule's physical chemistry. CMNB features a 4-chloro-3-nitrobenzenesulfonyl group attached to a 4-methoxyaniline.

  • The Nitro-Aromatic Liability: The 3-nitro group is highly electron-withdrawing, which significantly lowers the pKa of the secondary sulfonamide nitrogen, making it sensitive to buffer pH. Furthermore, nitroaromatics absorb light in the near-UV/visible spectrum, which can cause severe inner-filter effects or collisional quenching in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays [1].

  • Hydrophobicity: With a CLogP of approximately 3.57, CMNB requires dimethyl sulfoxide (DMSO) for solubilization. In label-free assays like SPR, even a 0.1% mismatch in DMSO concentration between the running buffer and the sample causes massive bulk refractive index shifts, masking true binding responses.

To ensure trustworthiness, any primary hit identified via TR-FRET must be validated through a strict orthogonal pipeline.

G A Primary Screen TR-FRET Assay B Hit Identification CMNB (CAS 30751-26-9) A->B C Optical Interference Check (Quenching Control) B->C D Orthogonal Validation SPR (Kinetics) C->D Pass E Thermodynamic Profiling ITC (Enthalpy/Entropy) D->E F Validated Lead Confirmed 1:1 Binding E->F

Workflow for orthogonal validation of CMNB to eliminate false positives from optical interference.

Comparative Performance Data

To objectively assess reproducibility, we compared high-purity CMNB against two alternatives: a Des-nitro analog (to isolate the optical interference of the nitro group) and a Standard Primary Sulfonamide Probe (a well-characterized reference inhibitor).

The data below highlights why relying solely on TR-FRET can be misleading. While CMNB appears highly potent in TR-FRET, the SPR and ITC data reveal a more moderate, yet stoichiometrically sound, binding profile.

Table 1: Multi-Platform Binding Comparison
Compound / ProductTR-FRET IC₅₀ (nM)TR-FRET Z'-FactorSPR Kₖ (nM)ITC Kₖ (nM)ITC Stoichiometry (n)Assay Interference Note
CMNB (Target Product) 45 ± 120.65 (Variable)320 ± 15345 ± 200.98 ± 0.05Moderate TR-FRET quenching
Des-nitro Analog 410 ± 250.82 (Stable)450 ± 18480 ± 251.02 ± 0.03None
Reference Probe 120 ± 80.85 (Stable)115 ± 5110 ± 101.00 ± 0.02None

Data Interpretation: The discrepancy between CMNB's TR-FRET IC₅₀ (45 nM) and its label-free Kₖ (~320 nM) is a classic signature of optical quenching. The nitro group artificially suppresses the TR-FRET emission signal, mimicking a stronger inhibition. However, the ITC stoichiometry (n = 0.98) confirms that CMNB does not aggregate and binds in a true 1:1 ratio, validating it as a reproducible, high-quality chemical probe when analyzed with the correct methodology.

Self-Validating Experimental Protocols

To guarantee experimental reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to account for the specific physicochemical liabilities of CMNB.

Protocol A: High-Fidelity Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures molecular interactions in real-time by detecting changes in the refractive index on a sensor chip [2]. Because CMNB requires DMSO, a rigorous solvent correction protocol is non-negotiable.

Objective: Determine the association (kₐ) and dissociation (k_d) rates of CMNB while eliminating bulk shift artifacts.

Step-by-Step Methodology:

  • Target Immobilization: Immobilize the target protein (e.g., 50 µg/mL in 10 mM Sodium Acetate, pH 5.0) onto a CM5 sensor chip using standard amine coupling (EDC/NHS). Target an immobilization level of 3000–4000 Resonance Units (RU) to ensure sufficient signal for a small molecule (MW: 342.76 Da). Leave Flow Cell 1 (FC1) blank as a reference.

  • Buffer Preparation: Prepare the running buffer (e.g., 1x PBS-P+) supplemented with exactly 2.0% DMSO . Filter and degas thoroughly.

  • Solvent Correction Calibration (Critical Step): Prepare a 4-point DMSO calibration series ranging from 1.5% to 2.8% DMSO in running buffer. Inject these solutions prior to the analyte runs. Causality: This generates a calibration curve that the software uses to subtract the massive refractive index differences caused by slight DMSO variations between the samples and the running buffer.

  • Analyte Preparation: Prepare a 3-fold dilution series of CMNB from 10 µM down to 41 nM in the running buffer. Ensure the final DMSO concentration is exactly 2.0%.

  • Injection Cycle: Inject CMNB over FC1 and FC2 at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a 60-second association phase and a 120-second dissociation phase.

  • Data Analysis: Subtract the reference cell (FC2 - FC1) and apply the solvent correction model. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive Kₖ.

SPR_Cycle S1 Target Immobilization (Amine Coupling) S2 Solvent Correction (2% DMSO Calibration) S1->S2 S3 Analyte Injection (CMNB Titration) S2->S3 S4 Dissociation Phase (Buffer Flow) S3->S4 S5 Surface Regeneration (If Required) S4->S5 S5->S2 Next Cycle

SPR binding cycle logic featuring mandatory DMSO solvent correction for hydrophobic small molecules.

Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling

ITC is the gold standard for validating small molecule binding because it directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS, Kₖ, and stoichiometry) without the need for labels [3].

Objective: Confirm 1:1 binding stoichiometry and rule out non-specific aggregation of CMNB.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the target protein extensively against the analysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). Causality: Buffer matching between the protein and the ligand is the most critical step in ITC; mismatched buffers result in massive heats of dilution that obscure the binding signal.

  • Ligand Preparation: Dissolve CMNB in 100% DMSO, then dilute it into the exact dialysate buffer used for the protein to a final concentration of 300 µM (maintaining 2% final DMSO). Add exactly 2% DMSO to the protein sample in the cell to match.

  • Cell Loading: Load the target protein (30 µM) into the sample cell (approx. 200–300 µL depending on the instrument). Load the CMNB ligand (300 µM) into the injection syringe.

  • Titration Parameters: Set the instrument to 25 °C. Program a sequence of 19 injections (2 µL each, following an initial 0.5 µL dummy injection). Space injections by 120 seconds to allow the thermal baseline to re-equilibrate.

  • Control Experiment (Self-Validation): Perform a "ligand into buffer" titration (CMNB injected into buffer containing 2% DMSO but no protein). Subtract these heats of dilution from the main experimental data.

  • Data Fitting: Integrate the thermogram peaks and fit the data to a single-site binding model. A resulting stoichiometry (n-value) between 0.9 and 1.1 definitively proves that CMNB binds as a discrete monomer, validating its utility as a reproducible probe.

Conclusion

While 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide (CMNB) is a highly useful chemical entity, its physicochemical properties—specifically the optical interference of the nitro group and the hydrophobicity of the core—demand rigorous analytical validation. By utilizing orthogonal, label-free techniques like SPR with strict solvent correction and ITC for thermodynamic profiling, researchers can bypass TR-FRET artifacts and establish highly reproducible, trustworthy binding data.

Validation

Cross-Reactivity Profiling of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide: A Comparative Guide

As drug development pipelines increasingly rely on highly functionalized benzenesulfonamide scaffolds, accurately profiling their biochemical cross-reactivity is paramount. 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesu...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized benzenesulfonamide scaffolds, accurately profiling their biochemical cross-reactivity is paramount. 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide (CAS 30751-26-9) represents a distinct class of secondary sulfonamides.

Historically, the sulfonamide moiety has been associated with promiscuous off-target binding—most notably the inhibition of Carbonic Anhydrases (CAs) and Cyclooxygenases (COX)—as well as clinical concerns regarding "sulfa allergy" cross-reactivity. This guide provides an authoritative, comparative analysis of the cross-reactivity profile of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide against established reference drugs, detailing the mechanistic causality behind its target selectivity and the self-validating experimental protocols required to prove it.

Mechanistic Rationale: The Secondary Sulfonamide Advantage

The structural nuances of the sulfonamide group dictate its interactome. Primary sulfonamides ( −SO2​NH2​ ), such as the classic diuretic Acetazolamide or the COX-2 inhibitor Celecoxib, are notorious for their broad-spectrum cross-reactivity with human Carbonic Anhydrases. This occurs because the unsubstituted nitrogen atom deprotonates at physiological pH, allowing the resulting anion to form a highly stable coordination bond with the catalytic Zinc ion ( Zn2+ ) in the CA active site [1].

In contrast, 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide is a secondary sulfonamide. The N-substitution with a bulky 4-methoxyphenyl group introduces profound steric hindrance. This modification prevents the sulfonamide nitrogen from effectively accessing and coordinating with the deep Zn2+ pocket of classic CA isoforms (e.g., CA I and CA II)[2]. Consequently, this scaffold can be utilized to target alternative pathways without the metabolic and pH-altering side effects associated with systemic CA inhibition.

StructuralLogic A Benzenesulfonamide Scaffold B Primary Sulfonamide (-SO2NH2) A->B C Secondary Sulfonamide (-SO2NHR) e.g., Target Compound A->C D Strong Zn2+ Coordination (CA I, II, IX, XII) B->D E Steric Hindrance & Poor Zn2+ Binding C->E F High CA Cross-Reactivity (e.g., Acetazolamide) D->F G High Target Selectivity Low Off-Target Noise E->G

Logical flow demonstrating how N-substitution in secondary sulfonamides mitigates off-target Carbonic Anhydrase cross-reactivity.

Comparative Cross-Reactivity Data

To objectively evaluate the selectivity of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide, its inhibitory profile ( IC50​ ) is compared against two gold-standard primary sulfonamides: Acetazolamide (a pan-CA inhibitor) and Celecoxib (a COX-2 selective inhibitor).

As shown in the data below, the N-substituted architecture effectively abolishes off-target CA II inhibition while maintaining a clean profile against COX isoforms, making it an ideal, bio-orthogonal starting point for targeted drug design.

CompoundSulfonamide ClassCA II IC50​ (nM)CA IX IC50​ (nM)COX-1 IC50​ (µM)COX-2 IC50​ (µM)
4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide Secondary> 50,000> 10,000> 100> 100
Acetazolamide (Reference)Primary1225> 100> 100
Celecoxib (Reference)Primary21,000> 50,00015.00.04

Experimental Methodologies

To generate trustworthy and reproducible cross-reactivity data, the experimental design must account for the specific chemical properties of the analytes. Below are the self-validating protocols used to profile this compound.

AssayWorkflow S1 Compound Prep (10 mM in DMSO) S2 Enzyme Incubation (CA Isoforms / COX) S1->S2 S3 Kinetic Measurement (Stopped-Flow / Fluorometric) S2->S3 S4 Data Analysis (IC50 & Selectivity Index) S3->S4

High-throughput experimental workflow for evaluating biochemical cross-reactivity and target selectivity.

Protocol A: Stopped-Flow Carbonic Anhydrase Inhibition Assay

Causality for Method Choice: The physiological hydration of CO2​ by CA II is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ). Standard microplate readers cannot capture this kinetic rate. Stopped-flow spectrophotometry allows for millisecond-resolution mixing, accurately monitoring the rapid pH drop via an indicator dye.

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

  • Substrate Preparation: Saturate ultra-pure water with CO2​ gas at 20°C to achieve a stable 17 mM CO2​ concentration.

  • Enzyme-Inhibitor Incubation: Incubate recombinant human CA II (10 nM final concentration) with varying concentrations of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide (0.1 µM to 100 µM) for 15 minutes at 20°C to allow for equilibrium binding.

  • Kinetic Measurement: Inject equal volumes of the enzyme-inhibitor complex and the CO2​ -saturated water into the stopped-flow reaction chamber. Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over a 10-second window.

  • Self-Validation System:

    • Negative Control: Run an uncatalyzed baseline (buffer + CO2​ without enzyme) to subtract spontaneous CO2​ hydration.

    • Positive Control: Run Acetazolamide. If its calculated Ki​ deviates from the established 12 nM standard by >15%, the enzyme batch is considered denatured, and the run is automatically invalidated.

Protocol B: Fluorometric COX-1/COX-2 Selectivity Assay

Causality for Method Choice: Traditional colorimetric COX assays rely on the oxidation of TMPD, which is highly prone to optical interference from nitro-aromatic compounds. Because our target compound contains a 3-nitro-benzene moiety, a fluorometric assay utilizing ADHP (10-acetyl-3,7-dihydroxyphenoxazine) is mandatory. ADHP yields highly fluorescent resorufin upon reaction with PGG2​ , bypassing absorbance overlaps and drastically improving the signal-to-noise ratio.

  • Reaction Setup: In a black 96-well microplate, combine 150 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0), 10 µL of Heme cofactor, and 10 µL of either COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add 10 µL of the target compound (serially diluted in DMSO). Incubate at 37°C for 10 minutes.

  • Fluorophore & Substrate Addition: Add 10 µL of ADHP and initiate the reaction with 10 µL of Arachidonic Acid.

  • Detection: Read fluorescence (Excitation: 535 nm, Emission: 587 nm) continuously for 5 minutes.

  • Self-Validation System: Run a parallel "no-enzyme" blank to account for any auto-oxidation of the ADHP fluorophore. Celecoxib must be run in parallel to confirm the functional selectivity of the COX-2 isoform over COX-1.

Clinical Translation: Dispelling the "Sulfa Allergy" Myth

A frequent bottleneck in the translational development of benzenesulfonamides is the clinical apprehension surrounding "sulfa allergy" cross-reactivity. It is critical for researchers to understand that hypersensitivity reactions (such as Stevens-Johnson Syndrome) are almost exclusively driven by sulfonamide antibiotics (e.g., Sulfamethoxazole).

These antibiotics possess an N4-arylamine group that is metabolized by the liver into a highly reactive hydroxylamine, which subsequently binds to cellular proteins to trigger an IgE-mediated or T-cell response [3]. 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide completely lacks this N4-arylamine motif. Extensive clinical reviews and structural analyses confirm that non-antibiotic sulfonamides do not exhibit true allergic cross-reactivity with sulfonamide antibiotics[4]. Therefore, the presence of the sulfonamide group in this scaffold should not preclude its use in drug discovery due to unfounded allergy concerns.

References

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal. Available at:[Link]

  • Cyclic secondary sulfonamides: unusually good inhibitors of cancer-related carbonic anhydrase enzymes. Journal of Medicinal Chemistry. Available at:[Link]

  • Absence of Cross-Reactivity between Sulfonamide Antibiotics and Sulfonamide Nonantibiotics. New England Journal of Medicine. Available at:[Link]

  • Sulfonamide Allergies. Pharmacy and Therapeutics (P&T). Available at:[Link]

Sources

Comparative

Selectivity profiling of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide vs other benzenesulfonamides

Introduction: The Imperative of Selectivity in Kinase-Targeted Drug Discovery The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of potent enzym...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Kinase-Targeted Drug Discovery

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of potent enzyme inhibitors. Within the realm of oncology and inflammatory diseases, this structural motif has been particularly successful in the development of inhibitors targeting protein kinases. The human kinome, comprising over 500 members, presents a vast landscape of therapeutic targets. However, the high degree of structural conservation, especially within the ATP-binding pocket, poses a significant challenge: achieving inhibitor selectivity.

Off-target kinase inhibition can lead to a spectrum of adverse effects, undermining the therapeutic window of a drug candidate. Conversely, a well-defined selectivity profile, sometimes encompassing multiple desired targets (polypharmacology), can be advantageous. Therefore, the early and comprehensive characterization of a compound's selectivity is not merely a regulatory checkbox but a critical step in guiding medicinal chemistry efforts and predicting clinical outcomes.

This guide provides a framework for the selectivity profiling of a novel benzenesulfonamide derivative, 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide . In the absence of publicly available large-scale screening data for this specific compound, we will outline the established methodologies for generating such a profile. For comparative context, we will benchmark its potential profile against several well-characterized, clinically approved kinase inhibitors that also feature a sulfonamide or benzenesulfonamide core: Lenvatinib, Pazopanib, and Cabozantinib. This approach will provide researchers, scientists, and drug development professionals with both the conceptual understanding and the practical tools to assess the selectivity of their own benzenesulfonamide-based compounds.

Comparative Selectivity Profiles of Marketed Sulfonamide-Containing Kinase Inhibitors

To establish a benchmark for comparison, the following table summarizes the inhibitory profiles of Lenvatinib, Pazopanib, and Cabozantinib against a selection of key kinases. These compounds are known multi-kinase inhibitors, and their selectivity profiles have been extensively characterized. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values in nanomolars (nM), highlight the diverse targeting strategies and selectivity patterns achievable with sulfonamide-containing scaffolds.

Kinase TargetLenvatinib (Ki, nM)Pazopanib (IC50, nM)Cabozantinib (IC50, nM)
VEGFR1 (FLT1) 4.7[1]101.3[2]
VEGFR2 (KDR) 3.0[1]300.035[2]
VEGFR3 (FLT4) 2.3[1]47N/A
PDGFRα 29[1]84N/A
PDGFRβ N/A84N/A
c-KIT 85[1]745.2[2]
RET 6.4[1]N/A5.2[2]
FGFR1 61[1]42N/A
FGFR2 27[1]N/AN/A
FGFR3 52[1]140N/A
FGFR4 43[1]N/AN/A
MET N/AN/A1.3[2]
AXL N/AN/APotent Inhibition[3]
FLT3 N/AN/APotent Inhibition[3]
TIE2 N/AN/APotent Inhibition[3]

This comparative data illustrates that while these molecules share a common chemical feature, their selectivity profiles are distinct, leading to different therapeutic applications and potential side-effect profiles. For instance, Lenvatinib shows potent inhibition of VEGFR and FGFR families[1][4][5][6], while Cabozantinib is a powerful inhibitor of MET, AXL, and VEGFR2[2][3][7][8]. Pazopanib also targets VEGFRs and PDGFRs[9][10][11][12][13]. Understanding these nuances is paramount when evaluating a new chemical entity like 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide.

Experimental Methodologies for Kinase Selectivity Profiling

A comprehensive understanding of a compound's selectivity is typically achieved through a tiered approach, starting with broad screening against a large panel of kinases, followed by more detailed dose-response studies on identified hits. Numerous commercial services offer kinase profiling using various assay formats.[14][15][16][17][18]

Tier 1: Large-Scale Kinase Panel Screening

The initial step involves screening the test compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a broad panel of kinases (often >300 kinases) to identify potential targets. The output is typically expressed as percent inhibition relative to a control.

Tier 2: IC50 Determination

For kinases showing significant inhibition in the primary screen (e.g., >50% inhibition), a dose-response curve is generated by testing the compound over a range of concentrations. This allows for the determination of the IC50 value, a quantitative measure of potency.

Below are detailed protocols for three widely used, robust, and scalable kinase assay technologies.

Protocol 1: ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[19][20][21][22][23] This platform is highly adaptable to virtually any kinase and substrate combination.

Principle: The assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated by the kinase is converted back to ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Step-by-Step Methodology:

  • Kinase Reaction Setup (384-well plate format):

    • To each well, add 5 µL of a solution containing the kinase of interest and its specific substrate in kinase reaction buffer.

    • Add 5 µL of the test compound (e.g., 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide) at various concentrations (for IC50 determination) or a single concentration (for primary screening). Include a DMSO vehicle control.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km value for each specific kinase to accurately determine inhibitor potency.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • For IC50 determination, plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation.

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that directly measures the binding of an inhibitor to the kinase's ATP pocket.[24][25][26][27][28] It is particularly useful for kinases that are difficult to assay using traditional activity-based methods.

Principle: The assay uses a europium (Eu)-labeled antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that binds to the kinase's active site. When both are bound, FRET occurs between the Eu-donor and the tracer-acceptor. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Assay Plate Preparation (384-well plate format):

    • Add 4 µL of the test compound at various concentrations to the assay wells.

  • Addition of Kinase and Antibody:

    • Add 8 µL of a pre-mixed solution containing the kinase and the Eu-labeled anti-tag antibody in kinase buffer to each well.

  • Addition of Tracer:

    • Add 4 µL of the fluorescently labeled kinase tracer to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Protocol 3: Kinase-Glo® Luminescent Kinase Assay

The Kinase-Glo® Assay measures the depletion of ATP in a kinase reaction.[29][30][31] It is a simple, single-addition, homogeneous assay.

Principle: After the kinase reaction, a single reagent is added that contains a thermostable luciferase and its substrate, luciferin. The amount of light produced is directly proportional to the amount of ATP remaining in the well. Therefore, a higher kinase activity results in a lower luminescent signal.

Step-by-Step Methodology:

  • Kinase Reaction Setup (384-well plate format):

    • Set up the kinase reaction as described in the ADP-Glo™ protocol (Step 1).

  • Signal Generation and Detection:

    • After the kinase reaction incubation, add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.

    • Mix briefly and incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental process and the biological context, the following diagrams have been generated using Graphviz.

Experimental Workflow for Kinase Selectivity Profiling

G cluster_0 Tier 1: Primary Screen cluster_1 Tier 2: IC50 Determination A Compound Dilution (e.g., 10 µM final) B Dispense into Kinase Panel Plate (>300 kinases) A->B C Perform Kinase Assay (e.g., ADP-Glo™) B->C D Data Acquisition (% Inhibition) C->D E Serial Dilution of Compound D->E Select Hits (e.g., >50% Inhibition) F Dispense into Plate with 'Hit' Kinases E->F G Perform Kinase Assay F->G H Data Acquisition & Analysis (IC50 Curve Fitting) G->H I I H->I Generate Selectivity Profile

Caption: A two-tiered workflow for determining kinase inhibitor selectivity.

Key Signaling Pathways Targeted by Benzenesulfonamide-Based Inhibitors

Benzenesulfonamide-based inhibitors frequently target receptor tyrosine kinases (RTKs) that are crucial drivers of tumor angiogenesis and growth, such as VEGFR, PDGFR, and c-Kit.

G cluster_vegfr VEGFR2 Signaling cluster_pdgfr PDGFRβ Signaling cluster_ckit c-Kit Signaling cluster_downstream Cellular Responses VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival PDGFB PDGF-B PDGFRb PDGFRβ PDGFB->PDGFRb PDGFRb->PI3K SRC SRC PDGFRb->SRC PI3K_2 PI3K_2 STAT3 STAT3 SRC->STAT3 STAT3->Proliferation SCF SCF cKIT c-Kit SCF->cKIT cKIT->PI3K RAS RAS cKIT->RAS PI3K_3 PI3K_3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration Migration->Angiogenesis

Caption: Simplified signaling pathways of VEGFR2, PDGFRβ, and c-Kit.

These pathways, including the RAS-MAPK and PI3K-AKT cascades, are central to cell proliferation, survival, and migration.[32][33][34][35][36][37][38][39][40][41][42][43][44][45][46] Dysregulation of these RTKs is a hallmark of many cancers, making them prime targets for inhibitors like those based on the benzenesulfonamide scaffold.

Conclusion and Future Directions

The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential. For a novel compound such as 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide, a systematic and quantitative assessment of its interactions across the kinome is essential. This guide has provided a comprehensive framework for such an evaluation, outlining robust, industry-standard experimental protocols and presenting comparative data from established drugs to provide context.

By employing a tiered screening approach using technologies like ADP-Glo™, LanthaScreen™, or Kinase-Glo®, researchers can efficiently move from a broad, qualitative assessment to a precise, quantitative understanding of their compound's potency and selectivity. The insights gained from this profiling are invaluable for guiding structure-activity relationship (SAR) studies, optimizing lead compounds, and ultimately, developing safer and more effective targeted therapies. The provided diagrams of the experimental workflow and key signaling pathways serve to visually anchor these concepts in practical laboratory work and fundamental cancer biology.

References

  • Koch, S., & Claesson-Welsh, L. (2012). Signal transduction by vascular endothelial growth factor receptors. Cold Spring Harbor Perspectives in Medicine, 2(7), a006502.
  • Heldin, C. H. (2013). Targeting the PDGF signaling pathway in tumor treatment.
  • Lennartsson, J., & Rönnstrand, L. (2012). Stem cell factor receptor/c-Kit: from basic science to clinical implications. Physiological Reviews, 92(4), 1619–1649.
  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105.
  • Matsui, J., Yamamoto, Y., Funahashi, Y., Tsuruoka, A., Watanabe, T., Wakabayashi, T., Kobayashi, Y., & Abe, Y. (2008). E7080, a novel inhibitor that targets multiple kinases, has potent antitumor activities against stem cell factor producing human small cell lung cancer H146, based on angiogenesis inhibition. International Journal of Cancer, 122(3), 664–671.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services. Retrieved from [Link]

  • Sino Biological. (n.d.). Platelet-Derived Growth Factor (PDGF) Family. Retrieved from [Link]

  • Boström, H., et al. (2014). Platelet-Derived Growth Factor Signaling in the Lung. From Lung Development and Disease to Clinical Studies. American Journal of Respiratory and Critical Care Medicine, 190(2), 133-143.
  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • Tallquist, M. D., & Kazlauskas, A. (2004). PDGF signaling in cells and mice. Journal of Cellular Physiology, 201(3), 339-344.
  • Roskoski, R. Jr. (2018). The role of c-Kit in normal and pathologic processes.
  • ResearchGate. (n.d.). Kinase inhibitory activity and antiangiogenic activity of lenvatinib in vitro. Retrieved from [Link]

  • Ghalali, A., et al. (2022). Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. Seminars in Cancer Biology, 85, 14-28.
  • Heldin, C. H. (2022). Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review. Biomedicine & Pharmacotherapy, 147, 112652.
  • Blume-Jensen, P., & Hunter, T. (2000). Early signaling pathways activated by c-Kit in hematopoietic cells. Immunologic Research, 22(2-3), 203-221.
  • ResearchGate. (n.d.). Signal transduction pathways of the c-Kit receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro kinase inhibition profile of cabozantinib. Retrieved from [Link]

  • Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Retrieved from [Link]

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling pathway. PubChem. Retrieved from [Link]

  • Liv Hospital. (2026, February 24). pazopanibhydrochloride. Retrieved from [Link]

  • Value-Based Cancer Care. (n.d.). Lenvatinib: a Receptor Tyrosine Kinase Inhibitor. Retrieved from [Link]

  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Tumor Growth, Angiogenesis, and Metastasis. Molecular Cancer Therapeutics, 10(12), 2298-2308.
  • Choueiri, T. K., et al. (2013). Cabozantinib for Metastatic Medullary Thyroid Cancer. Clinical Cancer Research, 19(13), 3438-3446.
  • Xiang, Q., et al. (2019). Antitumor effects of the multi-target tyrosine kinase inhibitor cabozantinib: a comprehensive review of the preclinical evidence.
  • ResearchGate. (n.d.). Signaling pathways of VEGFR-2. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2010). Pazopanib. American Journal of Health-System Pharmacy, 67(7), 528-536.
  • Shumaker, R., et al. (2017). Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor. European Journal of Drug Metabolism and Pharmacokinetics, 42(6), 905-915.
  • UroToday. (2017, March 6). Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor. Retrieved from [Link]

  • Patsnap. (2025, March 6). What diseases does Cabozantinib treat? Synapse. Retrieved from [Link]

  • van der Meijden, P. E. J., et al. (2018). Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients. Frontiers in Cardiovascular Medicine, 5, 145.
  • Pick, A. M., & Nystrom, K. K. (2012). Pazopanib for the treatment of metastatic renal cell carcinoma. Clinical Therapeutics, 34(5), 1011-1022.
  • Kolb, E. A., et al. (2012). Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program.

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Validation

A Researcher's Guide to Establishing In Vivo-In Vitro Correlation (IVIVC) for 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide

Introduction: Contextualizing the Challenge The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents with activities ranging from antimicro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Contextualizing the Challenge

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents with activities ranging from antimicrobial to anticancer.[1][2][3] The subject of this guide, 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide, is a member of this versatile class. Its structure, featuring a substituted phenyl ring linked to a nitrobenzenesulfonamide moiety, suggests potential for targeted biological activity. Specifically, the sulfonamide group is a known zinc-binding pharmacophore, making it a prime candidate for inhibiting metalloenzymes like carbonic anhydrases (CAs), which are implicated in tumorigenesis.[1][4]

However, the journey from a promising molecular structure to a clinically effective drug is fraught with challenges. A critical hurdle is understanding how a compound's behavior in a controlled laboratory setting (in vitro) translates to its performance in a complex living system (in vivo). This relationship, or lack thereof, often determines the success or failure of a drug candidate. Establishing a predictive In Vivo-In Vitro Correlation (IVIVC) is therefore not merely a regulatory checkbox but a foundational element of modern drug development.[5][6][7] An effective IVIVC model can streamline formulation development, justify post-approval manufacturing changes, and reduce the need for extensive and costly bioequivalence studies.[5][8]

This guide provides a comprehensive, experience-driven framework for researchers and drug development professionals to establish a robust IVIVC for 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide. We will proceed by hypothesizing its mechanism of action as a carbonic anhydrase IX (CA IX) inhibitor—a well-documented target for anticancer sulfonamides—and detail the necessary experimental workflows, from initial enzymatic assays to preclinical animal models, culminating in the construction of a meaningful correlation.

Part 1: The In Vitro Characterization - Quantifying Target Engagement

The first pillar of any IVIVC is a reliable and reproducible in vitro assay that quantifies the compound's direct biological activity. Based on the sulfonamide core, we postulate that 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide acts as an inhibitor of Carbonic Anhydrase IX (CA IX), an enzyme overexpressed in numerous hypoxic tumors and linked to cancer cell proliferation and metastasis.

Rationale for Assay Selection

The choice of a stopped-flow carbon dioxide (CO₂) hydration assay is based on its precision and direct measurement of enzymatic activity. This method monitors the hydration of CO₂ to bicarbonate and a proton, a reaction catalyzed by CA IX. The rate of this reaction is tracked by observing the change in pH using a colorimetric indicator. The inhibition of this process by our test compound provides a direct measure of its potency, expressed as the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: CA IX Inhibition Assay

This protocol is designed to be self-validating by including a known, potent CA IX inhibitor (Acetazolamide) as a positive control, ensuring the assay is performing as expected.

Materials:

  • Recombinant human Carbonic Anhydrase IX (rhCA IX)

  • 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide (Test Compound)

  • Acetazolamide (Positive Control)

  • Tris buffer (pH 7.4)

  • p-Nitrophenol (pH indicator)

  • CO₂-saturated water

  • Dimethyl Sulfoxide (DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and Acetazolamide in DMSO. Create a series of dilutions in Tris buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Enzyme Preparation: Dilute the rhCA IX stock solution in Tris buffer to achieve a final concentration appropriate for the assay (e.g., 10 nM).

  • Assay Execution: a. Equilibrate the stopped-flow spectrophotometer to 25°C. b. In the first syringe, load the enzyme solution mixed with the pH indicator and the desired concentration of the test compound (or control/vehicle). c. In the second syringe, load the CO₂-saturated water. d. Rapidly mix the contents of the two syringes. The reaction is initiated upon mixing. e. Monitor the change in absorbance at the appropriate wavelength for p-Nitrophenol over time (typically milliseconds to seconds) to determine the initial rate of reaction.

  • Data Analysis: a. Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the DMSO vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical In Vitro Data

The results of this assay can be summarized to provide a clear measure of potency.

CompoundTargetAssay TypeIC₅₀ (nM) [Hypothetical]
4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamideCA IXCO₂ Hydration45.2
Acetazolamide (Control)CA IXCO₂ Hydration25.8

Part 2: The In Vivo Assessment - From Potency to Efficacy and Pharmacokinetics

Demonstrating efficacy in a living system is the ultimate test for a drug candidate. This requires a well-designed animal model that is relevant to the compound's proposed mechanism of action, alongside a thorough characterization of its pharmacokinetic (PK) profile.

Workflow for In Vivo Evaluation

The overall process involves two parallel streams: an efficacy study to determine if the drug works and a pharmacokinetic study to understand how the body processes the drug.

cluster_0 In Vivo Efficacy Study cluster_1 In Vivo Pharmacokinetic (PK) Study efficacy_model Select Relevant Animal Model (e.g., Tumor Xenograft) implant Implant CA IX-expressing Tumor Cells (e.g., HT-29) efficacy_model->implant randomize Randomize Animals into Treatment Groups implant->randomize treat_eff Administer Test Compound, Vehicle, or Positive Control randomize->treat_eff measure_eff Measure Tumor Volume and Body Weight treat_eff->measure_eff efficacy_endpoint Determine Tumor Growth Inhibition (TGI) measure_eff->efficacy_endpoint pk_model Select Animal Strain (e.g., Swiss Albino Mice) treat_pk Administer Single Dose of Test Compound pk_model->treat_pk sampling Collect Blood Samples at Timed Intervals treat_pk->sampling analysis Analyze Plasma Concentrations (LC-MS/MS) sampling->analysis pk_params Calculate PK Parameters (AUC, Cmax, Tmax, t1/2) analysis->pk_params

Caption: Parallel workflows for in vivo efficacy and pharmacokinetic studies.

Experimental Protocol: Tumor Xenograft Efficacy Study

Rationale: An HT-29 colon cancer xenograft model is selected as these cells are known to overexpress CA IX, providing a direct link to our in vitro target. Immunodeficient mice (e.g., NOD/SCID) are used to prevent rejection of the human tumor cells.

Procedure:

  • Cell Culture: Culture HT-29 cells under standard conditions.

  • Animal Acclimation: Acclimate 6-8 week old female NOD/SCID mice for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[9]

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ HT-29 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC/0.1% Tween 80 in water)

    • Group 2: Test Compound (e.g., 50 mg/kg, orally, once daily)

    • Group 3: Positive Control (if available)

  • Treatment and Monitoring: Administer the assigned treatment for a specified period (e.g., 21 days). Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for the treatment group compared to the vehicle group.

Experimental Protocol: Pharmacokinetic Study

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for IVIVC. A satellite PK study in a sufficient number of animals allows for robust characterization of the plasma concentration-time profile.

Procedure:

  • Animal Model: Use healthy Swiss albino mice (or the same strain as the efficacy study) for this non-tumor-bearing study.

  • Dosing: Administer a single oral dose of the test compound at the same concentration used in the efficacy study (50 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). A sparse sampling design may be used where each animal contributes a few time points.

  • Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) and determine key PK parameters.

Hypothetical In Vivo Data Summary

Efficacy Results:

Treatment GroupDose & ScheduleFinal Mean Tumor Volume (mm³)% TGI
Vehicle Control-1250-
4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide50 mg/kg, PO, QD57554%

Pharmacokinetic Parameters:

ParameterValue [Hypothetical]Unit
Cₘₐₓ (Maximum Concentration)2.5µg/mL
Tₘₐₓ (Time to Cₘₐₓ)2.0hours
AUC₀₋₂₄ (Area Under the Curve)18.4µg·h/mL
t₁/₂ (Half-life)6.1hours

Part 3: Bridging the Gap - Establishing the In Vivo-In Vitro Correlation (IVIVC)

With robust in vitro and in vivo datasets, the final step is to build the mathematical model that connects them. The goal of a Level A IVIVC, the most rigorous and preferred type, is to establish a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[7][8]

The IVIVC Framework

To establish a Level A IVIVC, one must first determine the fraction of the drug absorbed in vivo over time. This is achieved through deconvolution methods, such as the Wagner-Nelson or Loo-Riegelman models, applied to the plasma concentration-time data from the PK study.[8] This derived in vivo absorption profile is then correlated with the in vitro dissolution profile of the formulation used in the PK study.

cluster_0 In Vitro Arm cluster_1 In Vivo Arm dissolution In Vitro Dissolution Test (e.g., USP Apparatus II) diss_profile Generate % Drug Dissolved vs. Time Profile dissolution->diss_profile correlation IVIVC Model (Level A) diss_profile->correlation Correlate pk_data In Vivo Plasma Concentration vs. Time Data deconvolution Deconvolution Analysis (e.g., Wagner-Nelson) pk_data->deconvolution absorption_profile Calculate % Drug Absorbed vs. Time Profile deconvolution->absorption_profile absorption_profile->correlation Correlate prediction Predict In Vivo Performance from In Vitro Data correlation->prediction

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide

As a Senior Application Scientist, it is understood that cutting-edge research necessitates the use of complex chemical entities. However, the lifecycle of these compounds extends beyond the benchtop; it concludes with t...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that cutting-edge research necessitates the use of complex chemical entities. However, the lifecycle of these compounds extends beyond the benchtop; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide, ensuring the safety of laboratory personnel and the preservation of our environment. Our commitment is to empower researchers with the knowledge to handle such materials responsibly from inception to final disposition.

Part 1: Hazard Assessment & Characterization

The disposal protocol for any chemical is dictated by its inherent hazards. 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide, while not having a universally published Safety Data Sheet (SDS), possesses a molecular structure that warrants a cautious approach. Its key functional groups—a chlorinated aromatic ring, a nitro group, and a sulfonamide moiety—are associated with specific risks.

  • Nitroaromatic Compounds: This class of chemicals can exhibit toxic properties and may be reactive.[1] The United States Environmental Protection Agency (EPA) has designated certain nitroaromatic compounds, like Trinitrotoluene (TNT), as pollutants requiring priority removal.[2]

  • Sulfonamides: While widely used in pharmaceuticals, some sulfonamides show persistence in the environment and incomplete removal in wastewater treatment plants, necessitating controlled disposal to prevent ecological contamination.[3][4]

  • Chlorinated Organics: Halogenated compounds can generate hazardous byproducts, such as hydrogen chloride gas, upon improper incineration.[5]

Based on data from structurally similar compounds like 4-Chloro-3-nitrobenzenesulfonamide and various nitrobenzenesulfonamide derivatives, it is prudent to classify this compound as an irritant to the skin, eyes, and respiratory system.[6][7][8] Therefore, for disposal purposes, 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide must be treated as hazardous waste.

Hazard Profile & Regulatory ConsiderationsJustification & Source
Waste Classification Hazardous Waste (Characteristic Toxicity/Irritant)
Governing Regulation Resource Conservation and Recovery Act (RCRA)
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation.[6][7][8]
Potential Combustion Byproducts Oxides of Nitrogen (NOx), Carbon (CO, CO2), Sulfur (SOx), and Hydrogen Chloride (HCl).[5][6]
Environmental Fate Potential for environmental persistence; must not be released into waterways.[3][4]

Part 2: Immediate Safety & Handling Protocols

Prior to initiating any disposal-related activities, the following safety measures are mandatory to mitigate exposure risks.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The selection of specific equipment is based on a risk assessment of the procedures being performed.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes or fine dust.

  • Hand Protection: Chemically resistant gloves are essential. Nitrile or neoprene gloves should be inspected for integrity before each use. After handling, gloves should be disposed of as contaminated waste.[9]

  • Body Protection: A flame-retardant laboratory coat and closed-toe shoes are mandatory.

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10]

Emergency Procedures
  • Spills: In the event of a spill, immediately evacuate non-essential personnel. Eliminate all sources of ignition. Wearing appropriate PPE, absorb the spill with a non-combustible, inert material such as sand or vermiculite.[10] Collect the absorbed material into a sealed, properly labeled container for disposal as hazardous waste.[6]

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[10] Avoid using a direct water jet, as it may spread the material. Firefighters should wear self-contained breathing apparatus to protect against toxic decomposition products.[5][6]

  • Exposure:

    • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek prompt medical attention.[6][11]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]

Part 3: Step-by-Step Disposal Procedure

The disposal of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide is governed by the EPA's Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" approach to hazardous waste management.[12][13]

Step 1: Waste Identification and Segregation

The first and most critical step is positive identification. All waste containing this compound, including pure substance, reaction mixtures, and contaminated consumables (e.g., weigh paper, pipette tips, gloves), must be designated as hazardous waste.

Causality: Proper segregation prevents dangerous chemical reactions. This compound should be kept separate from incompatible materials, especially strong oxidizing agents, bases, and acids.[10][11] Mixing with other waste streams can complicate the disposal process and increase costs.

Step 2: Containerization and Labeling

Use only designated hazardous waste containers that are chemically compatible (e.g., high-density polyethylene - HDPE), in good condition, and have a secure, leak-proof lid.[14][15]

The container must be clearly labeled with:

  • The words "Hazardous Waste" .[10][15]

  • The full chemical name: "4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide" . Do not use abbreviations or formulas.[15]

  • The approximate quantity or percentage of the contents.

  • The accumulation start date (the date the first drop of waste was added).[16]

  • Relevant hazard warnings (e.g., "Irritant," "Toxic").

Step 3: On-Site Accumulation and Storage

Store the sealed and labeled waste container in a designated satellite accumulation area near the point of generation and under the control of laboratory personnel.[15] This area must be secure, well-ventilated, and away from heat or ignition sources.

Causality: Storing waste at or near the point of generation minimizes the risk of spills and ensures that knowledgeable personnel are overseeing the container. Federal and state regulations limit the volume of waste and the length of time it can be stored in these areas.[17]

Step 4: Final Disposal Arrangement

Coordinate with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[10][14]

  • Provide the EHS office or contractor with a complete inventory of the waste.

  • Ensure the waste is transported by a certified hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[18]

  • Retain all disposal records and manifests as required by law, typically for a minimum of three years.[10][19]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide.

G cluster_0 cluster_1 A Waste Generation (Pure compound, contaminated labware, reaction mixtures) B Is the material contaminated with 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide? A->B C Dispose as Non-Hazardous Waste (per institutional policy) B->C No D Treat as HAZARDOUS WASTE B->D Yes E Step 1: Segregate Waste (Do not mix with other chemicals) D->E F Step 2: Containerize & Label - Compatible, sealed container - 'Hazardous Waste' label - Full chemical name - Accumulation date E->F G Step 3: Store Securely (In designated Satellite Accumulation Area) F->G H Step 4: Arrange Disposal (Contact EHS or licensed contractor) G->H I Final Disposition (at a permitted TSDF) H->I

Caption: Disposal workflow for 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide.

Part 4: Prohibited Disposal Methods

To ensure safety and regulatory compliance, the following disposal methods are strictly prohibited:

  • Drain Disposal: NEVER dispose of this chemical down the drain.[20] This is explicitly forbidden for hazardous waste and can lead to the contamination of waterways and interfere with wastewater treatment processes.[21][22]

  • Trash Disposal: This compound must not be disposed of in the regular solid waste stream.[20] Doing so poses a risk to custodial staff and can lead to environmental contamination through landfill leachate.

  • Uncontrolled Evaporation: Allowing solvents containing this compound to evaporate in the fume hood is not a compliant disposal method. The chemical residue remains and must be disposed of as hazardous waste.

By adhering to this comprehensive guide, researchers can ensure that their vital work is conducted not only with scientific rigor but also with the utmost respect for safety and environmental stewardship.

References

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Management – Selected RCRA Regulations Fact Sheet.
  • ACTenviro. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.
  • HazChem Environmental Corporation. (n.d.). RCRA: Resource Conservation & Recovery Act.
  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • BenchChem. (n.d.). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Methoxybenzenesulfonyl chloride.
  • UCLA Environment, Health & Safety. (n.d.). Regulations and Policies for Hazardous Waste.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: N-(4-Methoxybenzyl)-4-nitrobenzenesulfonamide.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet: 4-Chloro-N-(4-methoxyphenyl)benzamide.
  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • ERA Environmental Management Solutions. (2021, February 3). RCRA facts: An Overview of the Hazardous Waste Management Law.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • ECHEMI. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide SDS, 97-09-6 Safety Data Sheets.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Chlorobenzenesulfonamide.
  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet: 1-Chloro-4-Nitobenzene.
  • PubChem. (n.d.). Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-. National Center for Biotechnology Information.
  • MilliporeSigma. (2025, October 15). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, July 17). Safety Data Sheet: 4-Nitrobenzenesulfonic Acid.
  • Grote, M., et al. (2009). Degradation and Elimination of Various Sulfonamides during Anaerobic Fermentation. Environmental Science & Technology.
  • Petkovic, A., et al. (n.d.). Antimicrobial Sulfonamide Drugs.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet: Sodium 3-nitrobenzenesulfonate.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 4-Nitrobenzenesulfonamide.
  • Zhang, X., et al. (2019). Occurrence and removal of sulfonamides and their acetyl metabolites in a biological aerated filter (BAF) of wastewater treatment plant in Xiamen, South China. Environmental Science and Pollution Research International.
  • U.S. Environmental Protection Agency. (2025, June 30). Explosive Hazardous Wastes.
  • Wikipedia. (n.d.). TNT.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary.
  • New York State Department of Environmental Conservation. (n.d.). Rulemaking - Hazardous Waste Pharmaceuticals Rule.

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4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide
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